Octyl alpha-D-glucopyranoside
Description
Historical Context and Evolution of its Research Significance
The journey of alkyl glycosides from simple chemical curiosities to essential tools in membrane protein research has been marked by key discoveries and incremental advancements in their application.
Early Discoveries and Initial Characterizations
The synthesis of alkyl glycosides, including octyl glucoside, was first reported in the early 20th century. chemsynlab.com However, their potential as detergents for biological applications was not immediately recognized. It was not until the latter half of the century that researchers began to systematically investigate the properties of these compounds. Early studies focused on their synthesis and basic physical-chemical properties. For instance, the preparation of n-octyl-β-D-glucopyranoside was described by Noller and Rockwell in 1938. chemsynlab.com
Key Milestones in the Application of Octyl alpha-D-glucopyranoside in Research
A significant turning point for the use of octyl glucosides in research came with the growing interest in membrane proteins. The 1980s saw a surge in the use of n-octyl-β-D-glucopyranoside for solubilizing and reconstituting membrane proteins. adipogen.com For example, a 1981 study detailed the effects of octyl beta-glucoside on insulin (B600854) binding to solubilized membrane receptors. adipogen.com The development of n-Dodecyl-β-D-Maltopyranoside (DDM) in 1980 as a cheaper alternative to octyl glucoside further expanded the toolkit for membrane protein researchers, though octyl glucoside remained a popular choice due to its favorable properties. mdpi.com More recently, octyl glucoside has been utilized in advanced techniques like cryo-electron microscopy (cryo-EM) to determine the structures of membrane proteins, including G protein-coupled receptors (GPCRs) and ion channels. chemsynlab.com
Classification and Structural Features Relevant to Research Applications
This compound belongs to the family of alkyl glycosides, which are non-ionic surfactants. chemsynlab.com These detergents are characterized by a carbohydrate head group linked to a hydrophobic alkyl chain. chemsynlab.com The uncharged nature of the hydrophilic head group makes them milder than ionic detergents, as they are less likely to denature proteins. unc.edu
Glycosidic Linkage and Anomeric Configuration (alpha-D- vs. beta-D-) and its Research Implications
The anomeric configuration of the glycosidic linkage, which connects the octyl chain to the glucose headgroup, has significant implications for the molecule's properties and applications. The two primary anomers are alpha (α) and beta (β). The orientation of the anomeric linkage influences the molecule's shape, which in turn affects its self-assembly into micelles and its interaction with proteins. rsc.org
Studies have shown that the α-anomer and β-anomer can exhibit different crystal packing and hydrogen-bonding patterns, which can affect their thermal stability and solubility. For example, glucosides with α-linkages are generally thought to have higher Krafft temperatures (the temperature at which the solubility of a surfactant equals its critical micelle concentration) than those with β-linkages. researchgate.net This difference is attributed to the more stable crystal structure of the α-anomer. researchgate.net The choice between the α- and β-anomer can therefore be critical for specific applications, such as protein crystallization, where the detergent's phase behavior is a key parameter. mdpi.com
Hydrophobic and Hydrophilic Moieties: Design Principles for Research Probes
The amphipathic structure of this compound, with its distinct hydrophobic octyl tail and hydrophilic glucose head, is the foundation of its utility as a research tool. chemsynlab.com This dual nature allows it to interact with both the hydrophobic regions of membrane proteins and the aqueous solvent, effectively extracting the proteins from the lipid bilayer and keeping them in solution. unc.edu
The length of the alkyl chain and the nature of the sugar headgroup are key design features that can be modified to create a range of detergents with different properties. For instance, increasing the alkyl chain length generally leads to a lower critical micelle concentration (CMC) and larger micelles. mdpi.com The specific structure of the sugar headgroup can also influence the detergent's properties. The design of these molecules allows researchers to select the optimal detergent for a particular protein or application, balancing the need for effective solubilization with the preservation of the protein's native structure and function. moleculardimensions.com The use of fluorescent probes that partition into the hydrophobic core of the micelles can provide insights into the local environment and dynamics within these self-assembled structures. acs.orgacs.org
Overview of Major Academic Research Domains
This compound and its β-anomer are extensively used across several key areas of academic research, primarily centered around the study of biological membranes and their components.
The most prominent application is in membrane protein research . These detergents are instrumental in the solubilization, purification, and structural determination of membrane proteins, including receptors, transporters, and channels. chemsynlab.comadipogen.comcreative-biolabs.com They are frequently used in techniques such as protein crystallization and cryo-electron microscopy (cryo-EM). chemsynlab.com
Another significant domain is biophysical chemistry , where these surfactants are used to study the principles of protein-lipid interactions, micelle formation, and the phase behavior of lipid systems. researchgate.netnih.gov They serve as model systems for understanding the forces that govern the self-assembly of biological molecules. rsc.org
In the field of drug discovery and development , octyl glucosides are used to study drug interactions with membrane-bound targets and in the formulation of drug delivery systems. chemsynlab.com They are also employed in various biochemical assays, including those involving the reconstitution of membrane proteins into artificial lipid bilayers. adipogen.commpbio.com
Furthermore, these compounds find use in glycobiology for studying carbohydrate-protein interactions and in the development of glycolipid-based nanomaterials. chemsynlab.com
| Property | Value |
| Chemical Formula | C14H28O6 |
| Molecular Weight | 292.37 g/mol |
| CAS Number | 29781-80-4 |
| Appearance | White solid adipogen.comnih.gov |
| Solubility | Soluble in water adipogen.com |
| Type | Non-ionic detergent |
Membrane Protein Solubilization and Purification
One of the most significant applications of this compound is in the solubilization and purification of membrane proteins. sigmaaldrich.comwikipedia.org These proteins are notoriously difficult to study due to their hydrophobic nature and integration within the lipid bilayer of cell membranes. This compound, being a mild detergent, can disrupt the lipid membrane and extract these proteins without causing significant denaturation, thereby preserving their native structure and function. labmartgh.com
The effectiveness of this compound in this context is concentration-dependent. For instance, studies on hog kidney brush border membranes have shown that it preferentially extracts certain enzymes like aminopeptidase (B13392206) M and gamma-glutamyltranspeptidase as its concentration increases. nih.gov In contrast, more deeply embedded proteins such as alkaline phosphatase are more resistant to its action. nih.gov This selective solubilization can be a valuable tool for initial purification steps. Furthermore, its high critical micelle concentration (CMC) of approximately 18-25 mM allows for its easy removal from protein extracts through dialysis, which is a significant advantage over many other detergents. wikipedia.orgsigmaaldrich.com
The utility of this compound extends to the crystallization of membrane proteins, a critical step for determining their three-dimensional structure through techniques like X-ray crystallography. sigmaaldrich.comlabmartgh.com By forming a uniform micellar environment around the protein, it facilitates the formation of well-ordered crystals. labmartgh.com
Table 1: Properties of this compound Relevant to Membrane Protein Research
| Property | Value | Reference |
| Molecular Weight | 292.37 g/mol | sigmaaldrich.com |
| Critical Micelle Concentration (CMC) | ~18-25 mM | wikipedia.orgsigmaaldrich.com |
| Aggregation Number | 27-100 | chemsynlab.com |
| Nature | Non-ionic | sigmaaldrich.com |
This table is interactive. Click on the headers to sort the data.
Micellar Systems and Supramolecular Assembly
Above its critical micelle concentration, this compound monomers self-assemble into spherical structures known as micelles. mdpi.com These micelles have a hydrophobic core composed of the octyl chains and a hydrophilic shell of glucose headgroups. This behavior is fundamental to its function as a detergent and its application in creating controlled environments for studying biological molecules.
The formation and properties of these micelles can be influenced by various factors, including the presence of other surfactants. Research has shown that in binary systems with other octyl glycosides, it is possible to form hetero-glycomicelles with properties that differ significantly from the individual pure micelles. rsc.org For example, the critical micelle concentrations of these mixed micelles can be altered, demonstrating the potential for fine-tuning the supramolecular environment for specific applications. rsc.org
The structure of these micelles is not static and can exist in different phases, such as cubic, hexagonal, and lamellar, depending on the concentration and temperature. nih.gov These different lyotropic liquid crystalline phases can be identified using techniques like fluorescence spectroscopy. nih.gov The ability to form these varied and reproducible micellar systems makes this compound a valuable tool in supramolecular chemistry and for simulating aspects of natural membrane environments. labmartgh.comrsc.org
Table 2: Critical Micelle Concentrations (CMC) of Octyl Glycoside Systems
| System | CMC (mM) | Reference |
| Octyl α-D-glucopyranoside (in binary system) | 13.0 ± 0.7 to 25.4 ± 0.7 | rsc.org |
| n-Octyl-β-d-glucopyranoside | 18-20 | chemsynlab.com |
| n-Octyl-β-d-glucopyranoside | 20-25 | sigmaaldrich.com |
This table is interactive. Click on the headers to sort the data.
Enzymatic and Protein Interaction Studies
The gentle nature of this compound makes it suitable for studying enzymatic activity and protein-protein interactions, particularly for membrane-associated proteins. chemsynlab.com Because it is uncharged, it is less likely to cause denaturation or alter the native conformation of proteins, allowing for the investigation of their biological functions in a solubilized state. chemsynlab.com
For example, in studies of the yeast sterol biosynthesis pathway, this compound was used to solubilize microsomal proteins to investigate the interactions between enzymes involved in C-4 demethylation. pnas.org Its use, alongside other detergents, helped to determine the most effective conditions for solubilizing the enzymes Erg26p, Erg27p, and Erg28p while maintaining their ability to interact. pnas.org
Furthermore, this compound is employed in various in vitro binding experiments. For instance, a formulation containing this detergent is used for functional evaluations of the human integrin αVβ3, a receptor involved in cell adhesion. merckmillipore.com The detergent helps to maintain the integrin in a state where it can interact with its binding partners, such as the von Willebrand factor. merckmillipore.com These applications highlight the crucial role of this compound in facilitating the study of complex biological interactions that occur at the cell membrane.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGSGKPQLMEBJL-RGDJUOJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044640 | |
| Record name | Octyl alpha-D-Glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29781-80-4, 41444-50-2 | |
| Record name | Octyl α-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29781-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Caprylyl glucoside, alpha- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029781804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octyl alpha-D-Glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octyl glucoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.317 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | CAPRYLYL GLUCOSIDE, .ALPHA.- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CCH0DW7M18 | |
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Synthetic Methodologies and Chemical Derivatization in Advanced Research
Established Synthetic Pathways for Octyl alpha-D-glucopyranoside
The formation of the glycosidic bond between glucose and octanol (B41247) to yield octyl α-D-glucopyranoside can be accomplished via traditional chemical methods or through more sustainable biocatalytic approaches.
Historically, the synthesis of alkyl glucosides has been approached through methods like the Koenigs-Knorr reaction. acs.org This method typically involves the reaction of an acetylated bromo sugar with an alcohol in the presence of a promoter, often a heavy metal salt. For octyl glucoside, this pathway would traditionally use 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide as the glycosyl donor and octanol as the acceptor, with a silver salt catalyst. nih.gov The process is completed by a deacetylation step, for instance, using sodium methoxide (B1231860) in methanol (B129727), to yield the final product. nih.gov
Key drawbacks of this method include the high cost and significant consumption of the noble metal catalyst (e.g., silver carbonate). acs.orgnih.gov The light sensitivity and instability of catalysts like silver carbonate also present practical challenges, often requiring fresh preparation for use. nih.gov To address the expense and operational difficulties associated with silver catalysts, alternative promoters have been developed. One such alternative involves using zinc oxide as a cheaper, more stable catalyst for the reaction between 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide and octanol, followed by the standard deacetylation step to produce octyl glucoside. nih.gov
Enzymatic synthesis offers a highly selective and environmentally benign alternative to chemical methods for producing alkyl glycosides. While many studies focus on the synthesis of the β-anomer using β-glucosidases, specific enzymes can be employed to selectively produce the α-anomer. canada.camdpi.com Cyclodextrin glucanotransferases (CGTases, EC 2.4.1.19) are particularly notable for their ability to synthesize α-glucosides. mdpi.com These enzymes, part of the α-amylase family, can catalyze the transfer of glucose units from a donor like starch to an acceptor molecule, such as a primary or secondary alcohol. mdpi.com The synthesis of tert-butyl-α-D-glucoside by CGTase has been demonstrated, and its surfactant properties have been favorably compared to those of octyl α-D-glucopyranoside, indicating the applicability of this enzymatic route for producing various alkyl α-glucosides. mdpi.com
The enzymatic synthesis of octyl α-D-glucopyranoside by a transferase enzyme like CGTase occurs via a transglucosylation (or transglycosylation) reaction. This mechanism involves two main steps with a net retention of the anomeric configuration. First, the enzyme cleaves a glycosidic bond within a donor substrate (e.g., starch, maltodextrins, or cyclodextrins), forming a covalent glycosyl-enzyme intermediate. acs.org In the second step, this intermediate is transferred not to water (which would result in hydrolysis), but to the hydroxyl group of an acceptor molecule. acs.orgresearchgate.net When octanol is the acceptor, it acts as the nucleophile, attacking the anomeric carbon of the enzyme-bound glucose unit to form the α-glycosidic bond, thus yielding octyl α-D-glucopyranoside. mdpi.com This process can be more efficient than the reverse hydrolysis approach, where the enzyme forms a glycosidic bond by reversing its normal hydrolytic action, a reaction often limited by low glucose solubility in the alcohol substrate. researchgate.netlu.se
The yield and specificity of the enzymatic synthesis of alkyl glucosides are highly dependent on several reaction parameters. The optimization of these factors is crucial for an efficient process.
Water Activity (aw) : In non-aqueous or low-water systems, water activity is a critical parameter. For transglycosylation reactions, higher water activity can sometimes enhance the reaction rate. mdpi.com However, an excess of water can promote the competing hydrolysis reaction, where water acts as the nucleophile instead of the alcohol acceptor, reducing the yield of the desired alkyl glucoside. canada.caresearchgate.net The optimal water activity must balance enzyme flexibility and the suppression of hydrolysis. mdpi.com
Enzyme Concentration : The initial reaction rate generally increases with a higher concentration of the enzyme. nih.gov However, there is typically a saturation point beyond which adding more enzyme does not significantly increase the yield and becomes economically inefficient. mdpi.com Studies on the synthesis of baicalin (B1667713) glucosides using CGTase found that the maximum yield was achieved at a specific enzyme concentration (0.5% v/v), with no further benefit from higher amounts.
Substrate Concentration and Molar Ratio : The concentration of both the glucosyl donor and the alcohol acceptor affects the reaction equilibrium and rate. Increasing the acceptor (octanol) concentration can favor the synthesis reaction over hydrolysis. However, very high concentrations of organic solvents or alcohols can lead to enzyme denaturation. mdpi.com The molar ratio of the reactants is a key variable to optimize in any esterification or glycosylation process. rsc.org
Temperature and pH : Enzymes have optimal temperature and pH ranges for activity and stability. For instance, the synthesis of baicalin glucosides using CGTase from Thermoanaerobacter sp. was optimized at 70°C and a pH of 5.3. Operating outside the optimal range can lead to a rapid loss of enzyme activity.
Co-solvents : The low solubility of carbohydrate donors in hydrophobic alcohols like octanol can be a limiting factor. researchgate.net The addition of a co-solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, can enhance the solubility of the sugar, thereby increasing the reaction rate and final product concentration. mdpi.com
Enzymatic Synthesis Approaches and Biocatalysis
Transglucosylation Mechanisms
Regioselective Derivatization Strategies
The four free hydroxyl groups (at C-2, C-3, C-4, and C-6) on the glucose moiety of octyl α-D-glucopyranoside have similar chemical reactivities, making selective modification a significant challenge in carbohydrate chemistry. lu.se Nevertheless, advanced catalytic methods have been developed to achieve regioselective acylation and esterification at specific positions.
The selective derivatization of octyl glucopyranosides allows for the synthesis of novel compounds with potentially enhanced or new functionalities. The primary hydroxyl group at the C-6 position is generally the most sterically accessible and reactive, while the secondary hydroxyl groups at C-2, C-3, and C-4 are less reactive and harder to differentiate. nih.gov
Selective Acylation at C-4 : Remarkably, organocatalytic methods have been developed that reverse the intrinsic reactivity order. Kawabata and colleagues reported the highly selective acylation of the C-4 hydroxyl group of octyl α-D-glucopyranoside with excellent yield and selectivity. rsc.orgresearchgate.net This was achieved using a specific organocatalyst in chloroform (B151607), a solvent choice made possible by the solubility conferred by the octyl group. rsc.orgresearchgate.net This method demonstrates that catalyst design can overcome the inherent reactivity of the substrate's functional groups. rsc.org
Selective Acylation at C-3 and C-6 : For the β-anomer, direct dimolar valeroylation of octyl β-D-glucopyranoside in pyridine (B92270) was found to yield the 3,6-di-O-valeroate, showing selectivity for the C-6 and C-3 positions. growingscience.com Further acylation of the remaining C-2 and C-4 positions can then be performed. growingscience.com
Selective Acylation at C-6 : The primary C-6 hydroxyl is the most common site for selective acylation under various conditions. For octyl β-D-glucopyranoside, site-selective 6-O-hexanoylation has been achieved at low temperatures without a catalyst, followed by acylation at the C-2, C-3, and C-4 positions. Using acetyl chloride with a DMAP catalyst and pyridine as a base also results in predominant acetylation at the C-6 position of octyl β-D-glucopyranoside. nih.gov
Acylation at C-2, C-3, and C-4 : Once the C-6 position is protected (e.g., as a methyl or TBS ether) or selectively acylated, further derivatization of the secondary hydroxyls can be explored. growingscience.com Treatment of octyl 6-O-protected-β-D-glucopyranosides with isobutyric anhydride (B1165640) and DMAP has been shown to result in highly regioselective acylation at the C-3 position. growingscience.com In contrast, using acetic anhydride with catalytic DMAP and K2CO3 in chloroform on unprotected octyl α- and β-glucopyranosides gave a mixture of 3- and 4-acetyl products, with lower reactivity at the C-6 position, a counterintuitive result attributed to hydrogen-bonding networks. nih.govrsc.org
The table below summarizes various regioselective acylation methods for octyl glucopyranosides.
| Anomer | Hydroxyl Position(s) | Reagent(s) | Catalyst/Base | Solvent | Yield/Selectivity | Reference(s) |
| α | C-4 | Acetic Anhydride | Organocatalyst | Chloroform | Excellent yield and selectivity. | rsc.orgresearchgate.net |
| α & β | C-3, C-4 | Acetic Anhydride | DMAP / K₂CO₃ | Chloroform | 3- and 4-acetates are major products (2:2:1 ratio of 3:4:6). | rsc.org |
| β | C-6, C-3 | Valeroyl Chloride | Pyridine | Pyridine | 57% yield of 3,6-di-O-valeroate. | growingscience.com |
| β | C-6 | Hexanoyl Chloride | None (low temp) | Pyridine | Good yield for selective 6-O-hexanoylation. | |
| β | C-6 | Acetyl Chloride | DMAP / Pyridine | CH₂Cl₂ | 73% yield (85% selectivity for 6-acetate). | nih.gov |
| β (6-O-protected) | C-3 | Isobutyric Anhydride | DMAP | Toluene | >99% regioselectivity for 3-O-isobutyryl derivative. | growingscience.com |
Organocatalytic Approaches to Regioselectivity
Introduction of Diverse Functional Groups for Research Purposes
The derivatization of this compound is not limited to simple acylation but extends to the introduction of a wide array of functional groups. These modifications are performed to create molecular probes, modify physicochemical properties, or synthesize building blocks for more complex structures.
A common strategy involves a two-step process where a single hydroxyl group is first selectively functionalized, which then allows for the modification of the remaining hydroxyls. An efficient method for this is the site-selective 6-O-hexanoylation of octyl β-D-glucopyranoside at low temperatures without a catalyst. kyoto-u.ac.jp The resulting 6-O-hexanoyl glucoside, with its remaining free hydroxyls at C2, C3, and C4, serves as a versatile intermediate. kyoto-u.ac.jp This intermediate can then be treated with various acylating agents to introduce diverse functional groups, yielding novel tri-O-acylated derivatives. kyoto-u.ac.jp
Examples of functional groups introduced via this method include:
Acetates: Using acetic anhydride. kyoto-u.ac.jp
Sulfonates (Mesylates): Using mesyl chloride, which introduces the mesyl group (CH₃SO₂-). kyoto-u.ac.jp
Branched-chain esters: Using isopentanoyl chloride. kyoto-u.ac.jp
Long-chain esters: Using octanoyl chloride. kyoto-u.ac.jp
Furthermore, organocatalytic methods have been shown to tolerate a variety of functionalized acid anhydrides, enabling the direct, regioselective introduction of groups derived from α-amino acids, cinnamic acid (a phenylpropanoid), and gallic acid onto the glucoside core. moleculardimensions.comresearchgate.net This allows for the synthesis of complex derivatives in a single step, attaching moieties with potential biological recognition properties or other functionalities for specific research applications. moleculardimensions.comresearchgate.net
Table 3: Examples of Functional Groups Introduced onto Octyl Glucopyranoside Derivatives
| Intermediate | Reagent | Functional Group Introduced | Position(s) | Reference |
|---|---|---|---|---|
| Octyl 6-O-hexanoyl-β-D-glucopyranoside | Acetic anhydride | Acetyl | C2, C3, C4 | kyoto-u.ac.jp |
| Octyl 6-O-hexanoyl-β-D-glucopyranoside | Mesyl chloride | Mesyl (methanesulfonyl) | C2, C3, C4 | kyoto-u.ac.jp |
| Octyl 6-O-hexanoyl-β-D-glucopyranoside | Isopentanoyl chloride | Isopentanoyl | C2, C3, C4 | kyoto-u.ac.jp |
| Octyl 6-O-hexanoyl-β-D-glucopyranoside | Octanoyl chloride | Octanoyl | C2, C3, C4 | kyoto-u.ac.jp |
| Octyl β-D-glucopyranoside | Boc-Gly-anhydride | Boc-protected glycine | C4 | moleculardimensions.comresearchgate.net |
This table summarizes various functional groups that have been successfully attached to the octyl glucopyranoside scaffold for research purposes.
Purification and Characterization of Synthesized Compounds for Research Purity
Following synthesis and derivatization, rigorous purification and characterization are mandatory to ensure the identity, structure, and purity of the target compound. This is critical for obtaining reliable and reproducible results in subsequent research applications.
Chromatographic Techniques for High-Purity Isolation
The isolation and purification of synthesized octyl glucopyranoside derivatives from reaction mixtures rely heavily on chromatographic techniques. Due to the similar polarities of reactants, intermediates, and final products, simple extraction or crystallization is often insufficient to achieve the high purity required for research.
Silica (B1680970) Gel Column Chromatography is the most widely used method for the purification of these compounds. growingscience.commoleculardimensions.comanatrace.com This technique separates molecules based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent). growingscience.com A gradient of solvents, typically a mixture of a nonpolar solvent like n-hexane and a more polar solvent like ethyl acetate, is commonly employed to elute the compounds from the column. growingscience.commoleculardimensions.com For more polar derivatives, solvent systems such as ethyl acetate/methanol may be used. anatrace.com
Ion-Exchange Chromatography represents an alternative approach. One documented purification of octyl β-D-glucopyranoside utilized a Dowex 1 resin in its hydroxide (B78521) form. kyoto-u.ac.jp This method is particularly useful for removing ionic impurities or for purifying compounds that can be ionized.
High-Performance Liquid Chromatography (HPLC) , especially in its preparative form, can be used for final polishing to achieve very high purity (>99%). serva.deresearchgate.netnih.gov Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar, is also a powerful analytical tool to assess the purity of the final product and quantify its concentration. chemsynlab.comjournals.co.za
Often, a combination of these techniques is used. A crude product might first be subjected to silica gel chromatography, followed by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield a pure, crystalline solid. chemsynlab.comanatrace.com
Spectroscopic and Spectrometric Characterization (e.g., NMR, Mass Spectrometry, FT-IR)
Once purified, the exact structure of the synthesized this compound derivative must be unequivocally confirmed. A suite of spectroscopic and spectrometric techniques is employed for this purpose.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the presence of key functional groups. For example, the successful acylation of a hydroxyl group is confirmed by the disappearance of a broad O-H stretching band and the appearance of a sharp carbonyl (C=O) stretching band, typically around 1730-1750 cm⁻¹. growingscience.comkyoto-u.ac.jp
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful and definitive tool for the structural elucidation of carbohydrate derivatives.
¹H NMR: Provides information on the number and chemical environment of protons. Key signals include the anomeric proton (whose chemical shift and coupling constant confirm the α- or β-configuration), the protons of the octyl chain, and any new protons introduced with the functional group. journals.co.za
¹³C NMR: Shows the signals for all carbon atoms in the molecule, confirming the carbon skeleton. journals.co.za
2D NMR Techniques: These are essential for establishing connectivity and confirming the exact site of derivatization.
COSY (Correlation Spectroscopy) reveals proton-proton coupling networks within the glucose ring and the octyl chain. growingscience.com
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom. growingscience.com
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is particularly vital for identifying the site of acylation, as a correlation can be observed between a proton on the sugar ring (e.g., H4) and the carbonyl carbon of the newly introduced acyl group. growingscience.com
Together, these analytical techniques provide a comprehensive characterization of the synthesized compound, confirming its structure and ensuring its purity for advanced research applications. growingscience.comjournals.co.za
Structural and Self Assembly Research of Octyl Alpha D Glucopyranoside Systems
Crystallographic Studies and Molecular Conformation
The solid-state structure of octyl α-D-glucopyranoside has been elucidated through crystallographic studies, revealing the existence of anhydrous, hemihydrate, and monohydrate crystalline forms. These studies provide fundamental insights into the molecular conformation and packing of this non-ionic surfactant.
Detailed X-ray diffraction analyses have characterized the distinct crystal structures of octyl α-D-glucopyranoside in its anhydrous and hydrated states. The monohydrate and hemihydrate forms both crystallize in the monoclinic C2 space group, while the anhydrous form crystallizes in the P21 space group. nih.govresearchgate.net The unit cell parameters for these three forms have been determined with high precision. nih.govresearchgate.net
For the monohydrate (C₁₄H₂₈O₆·H₂O), the crystal structure is monoclinic, space group C2, with four molecules per unit cell (Z = 4). nih.gov The hemihydrate form (C₁₄H₂₈O₆·0.5H₂O) is also monoclinic with the same space group and Z value. nih.gov Anhydrous α-D-glucopyranoside crystals have been identified as platelet crystallites belonging to the space group P21. researchgate.net
A defining characteristic of the crystalline assemblies of octyl α-D-glucopyranoside is the formation of bilayer structures. nih.gov In both the monohydrate and hemihydrate crystal forms, the molecules exhibit a head-to-head packing arrangement, creating distinct layers of hydrophilic glucose headgroups and hydrophobic octyl tails. nih.gov This bilayer structure is a common feature observed in other long-chain alkyl pyranosides. nih.gov
A key aspect of this packing is the interdigitation of the alkyl chains. nih.govcsic.es The octyl chains from opposing layers penetrate each other, leading to a stable, condensed structure. This interdigitation is influenced by the all-trans conformation of the alkyl chains within the crystalline lattice. csic.es This efficient packing within the bilayers is a precursor to the smectic A liquid crystal phase that forms upon heating. nih.govrsc.org
The cohesion and stability of the crystalline structures are significantly governed by extensive hydrogen bonding networks, particularly within the hydrophilic regions of the bilayers. nih.govcsic.es In the crystal structures of the hydrated forms, the carbohydrate moieties are linked by infinite chains of hydrogen bonds. nih.gov These networks primarily involve the hydroxyl groups of the glucopyranose rings. A notable feature of this hydrogen-bonding scheme is the exclusion of the ring and glycosidic oxygen atoms from participating in these infinite chains. nih.gov The water molecules in the hydrated forms play a crucial role in mediating these hydrogen-bonding patterns.
Interdigitating Alkyl Chains and Bilayer Formation in Crystalline States
Micellization and Critical Micelle Concentration (CMC) Research
In aqueous solutions, octyl α-D-glucopyranoside molecules self-assemble into micelles above a certain concentration known as the critical micelle concentration (CMC). This behavior is central to its function as a surfactant.
The critical micelle concentration (CMC) of octyl α-D-glucopyranoside has been determined using various techniques. Isothermal titration calorimetry (ITC) and surface tension measurements are common methods employed. rsc.orgrsc.org However, values reported in the literature can vary depending on the method used. rsc.org For instance, a CMC value of 6.3 mM has been reported based on surface tension studies. rsc.org Studies comparing a series of octyl glycosides have noted that the CMC for the α-glucoside is comparable to that of the α-mannoside, which was determined to be approximately 10.9 mM by ITC. rsc.orgresearchgate.netresearchgate.net The low water solubility of octyl α-D-glucopyranoside can make its CMC determination by some methods, like ITC, challenging. researchgate.net Information on the aggregation number, which is the average number of monomers in a micelle, is less commonly specified for the α-anomer compared to its β-counterpart.
The thermodynamics of micelle formation for octyl α-D-glucopyranoside can be investigated by studying the reverse process, demicellation, often using isothermal titration calorimetry (ITC). rsc.org This technique allows for the determination of key thermodynamic parameters, including the enthalpy (ΔH°), Gibbs free energy (ΔG°), and entropy (ΔS°) of the process. rsc.orgrsc.org
For octyl glycosides, micelle formation is typically an entropically driven process, indicated by positive ΔS° values, which is attributed to the desolvation of the monomeric surfactant molecules as they aggregate. rsc.org The enthalpy of demicellation (ΔH°demic) provides insight into the energetic changes associated with the breakup of micelles into monomers. rsc.org Due to the structural similarities and comparable CMC values, the thermodynamic parameters for octyl α-D-mannopyranoside can serve as a close approximation for octyl α-D-glucopyranoside. rsc.orgrsc.org
Micellar Growth and Morphology (e.g., sphere to rod-like transitions)
The self-assembly of Octyl α-D-glucopyranoside in aqueous solutions leads to the formation of micelles, which can undergo morphological transitions. While initially forming spherical structures, these micelles can grow into more elongated, rod-like or cylindrical shapes under certain conditions. This transition is influenced by factors such as surfactant concentration.
Studies on similar nonionic surfactants, like n-octyl-β-D-thioglucopyranoside, have shown significant micellar growth with increasing surfactant concentration, indicating a transition from spherical to rod-like structures. researchgate.net This growth is a key aspect of their solution behavior. The transition from spherical to rod-like micelles is a recognized phenomenon in surfactant systems and can be influenced by changes in the ionic strength of the medium or the concentration of the amphiphile itself. nih.gov For instance, with charged micelles, an increase in salt concentration can trigger this transition. nih.gov While Octyl α-D-glucopyranoside is nonionic, the principle of concentration-dependent morphology change is a relevant concept.
The shape and size of micelles are governed by the packing of the surfactant molecules. nih.gov The transition to rod-like structures is often associated with a more ordered arrangement of the hydrocarbon chains compared to spherical micelles. nih.gov This change in morphology can be investigated using techniques like light scattering and is often modeled to understand the thermodynamics of micelle formation and growth. researchgate.netresearchgate.net
Influence of Anomeric Configuration and Sugar Ring Epimerization on Micellar Properties
The stereochemistry of the sugar headgroup, including the anomeric configuration (α or β) and epimerization at various carbon atoms of the glucose ring, significantly impacts the micellar properties of octyl glucosides.
Anomeric Configuration:
The orientation of the bond at the anomeric carbon (C1) has a discernible effect on micelle formation. Generally, α-configured glycomicelles tend to form more readily than their β-counterparts. researchgate.net For instance, the critical micelle concentration (CMC) for the α-anomer of octyl glucoside is often lower than that of the β-anomer, indicating that micellization is more favored for the α-form. conicet.gov.arconicet.gov.ar This suggests that the axial orientation of the octyl chain in the α-anomer promotes adsorption at the interface over micelle formation to a greater extent than the equatorial orientation in the β-anomer. conicet.gov.ar
A study comparing a series of octyl α- and β-glycosides of mannose, galactose, and glucose found that all investigated α-configured glycomicelles formed more easily than their β-analogues. researchgate.net The difference in behavior is attributed to how the anomeric configuration affects the packing of the alkyl chains within the micelle. conicet.gov.ar The β-dimer, for example, is thought to present a more ordered structure that allows for better packing of the alkyl chains inside the micelles. conicet.gov.ararkat-usa.org
Sugar Ring Epimerization:
Epimerization, or the change in the stereochemical configuration at one chiral center in the sugar ring, also influences micellar properties. A comparative study of octyl glycosides with manno-, gluco-, and galacto-configurations revealed a clear trend in the tendency to form micelles. rsc.org The ease of micelle formation in water decreases in the order of mannose, glucose, and then galactose for both α and β anomers. rsc.org
This indicates that the subtle changes in the orientation of hydroxyl groups on the sugar headgroup affect the hydrophilic-hydrophobic balance and the intermolecular interactions that drive micelle formation. A different projection of the glycoside structures can help in interpreting these structure-property relationships. rsc.org
The table below summarizes the critical micelle concentrations (CMC) for a series of octyl glycosides, highlighting the effects of anomeric configuration and epimerization. rsc.org
| Glycoside | Anomeric Configuration | Sugar Epimer | CMC (mM) |
| Octyl Mannoside | α | C2 | 10.9 |
| Octyl Mannoside | β | C2 | 22.9 |
| Octyl Galactoside | α | C4 | > α-Glc |
| Octyl Galactoside | β | C4 | > β-Glc |
| Octyl Glucoside | α | - | ≈ α-Man |
| Octyl Glucoside | β | - | 28.3 |
Formation of Homo- and Hetero-micelles in Aqueous Systems
Octyl α-D-glucopyranoside can form both homo-micelles, which are aggregates of a single type of surfactant molecule, and hetero-micelles, which are formed by the mixture of two or more different surfactants in an aqueous solution.
Homo-micelles:
In an aqueous solution, above its critical micelle concentration (CMC), Octyl α-D-glucopyranoside molecules self-assemble to form homo-micelles. rsc.org The formation of these micelles is driven by the hydrophobic effect, where the hydrophobic octyl tails aggregate to minimize their contact with water, while the hydrophilic glucopyranoside headgroups remain exposed to the aqueous environment. The CMC is a key parameter that indicates the onset of micelle formation. researchgate.net The structure and properties of these homo-micelles are influenced by factors such as the anomeric configuration of the glucoside. conicet.gov.arrsc.org
Hetero-micelles:
When mixed with other surfactants, Octyl α-D-glucopyranoside can form hetero-micelles. The formation and properties of these mixed micelles depend on the nature of the co-surfactant and the interactions between the different surfactant molecules. For instance, studies have been conducted on mixed micellar systems of octyl β-D-glucopyranoside with other nonionic surfactants and with cationic surfactants like tetradecyltrimethylammonium bromide. researchgate.netnih.gov
The interaction between different surfactants in a mixed micelle can be synergistic, leading to properties that are more favorable than those of the individual components. researchgate.net For example, mixing a nonionic surfactant like octyl glucoside with an ionic surfactant can lead to a reduction in the CMC of the mixture. researchgate.net The composition of the mixed micelle and the activity coefficient of each component can be determined to understand the thermodynamics of the mixed micellization process. researchgate.net The formation of hetero-micelles has been investigated using various techniques, including surface tension measurements, fluorescence spectroscopy, and small-angle neutron scattering. researchgate.netresearchgate.netnih.gov
A study on a series of octyl α- and β-glycosides of the manno-, galacto-, and gluco-series investigated the formation of both homo- and hetero-micelles in water, determining the critical micelle concentrations and thermodynamic quantities of demicellization. rsc.org
Phase Behavior and Liquid Crystalline Systems
Thermotropic and Lyotropic Phases
Octyl α-D-glucopyranoside, like many alkyl glycosides, exhibits both thermotropic and lyotropic liquid crystalline behavior. This means its phase transitions can be induced by changes in temperature (thermotropic) or by the addition of a solvent, typically water (lyotropic). rsc.orgresearchgate.net
Thermotropic Phases: In its neat form, upon heating, octyl β-D-glucopyranoside shows a rich polymorphism, transitioning through different crystal forms before melting into a smectic A phase. rsc.orgresearchgate.net This lamellar phase is a characteristic thermotropic liquid crystal phase. rsc.org
Lyotropic Phases: When water is added to Octyl α-D-glucopyranoside, it forms a variety of lyotropic liquid crystalline phases. rsc.orgresearchgate.net The sequence and type of these phases are dependent on the concentration of the surfactant and the temperature. rsc.orgtandfonline.com The study of these phases is crucial for understanding the interactions between the surfactant and water. researchgate.net The formation of these lyotropic phases is a general characteristic of n-alkyl β-D-glucopyranosides. rsc.org
The phase behavior of the n-octyl α-D-glucoside/water system has been studied in detail, revealing a complex phase diagram with various liquid crystalline structures. researchgate.net
Lamellar, Cubic, and Hexagonal Liquid Crystalline Phases
The binary system of Octyl α-D-glucopyranoside and water exhibits several distinct liquid crystalline phases as a function of concentration and temperature, including lamellar, cubic, and hexagonal phases. researchgate.nettandfonline.com
Lamellar Phase (Lam): In this phase, the surfactant molecules are arranged in bilayers, with the hydrophilic headgroups facing the water layers and the hydrophobic tails forming the interior of the bilayers. rsc.org This phase is typically observed at higher surfactant concentrations. tandfonline.com For the related n-octyl β-D-glucopyranoside, a one-dimensional lamellar phase has been identified. nih.gov
Cubic Phase (Cub): This is an isotropic liquid crystalline phase with a three-dimensional structure. A cubic phase, which had not been previously reported for the n-octyl α-D-glucoside/water system, was identified through detailed phase diagram studies. researchgate.net The cubic phase in the β-anomer system is described as bicontinuous. rsc.org
Hexagonal Phase (Hex): This phase consists of cylindrical micelles packed in a two-dimensional hexagonal array. tandfonline.com The hydrophilic headgroups form the surface of the cylinders, which are surrounded by water. tandfonline.com
The sequence of these phases upon increasing water content at a constant temperature typically follows the progression from a lamellar phase to a cubic phase, and then to a hexagonal phase before forming an isotropic micellar solution. rsc.orgnih.gov The specific regions of stability for each phase are mapped out in the temperature-composition phase diagram of the system. researchgate.net
The table below shows the lattice parameters for the liquid crystalline phases of n-octyl β-D-glucopyranoside as determined by X-ray diffraction. nih.gov
| Liquid Crystalline Phase | Lattice Parameter(s) |
| Lamellar | d = 28.4 Å |
| Face-centered Cubic | a = 51.2 Å |
| Hexagonal | a = b = 36.7 Å |
Hydration and Water Activity in Surfactant/Water Systems
The interaction with water, or hydration, is a fundamental aspect of the phase behavior of Octyl α-D-glucopyranoside. The water activity and the thermodynamics of hydration have been investigated to understand these systems.
Water activity is a measure of the "availability" of water in a system and is a key parameter in determining the phase boundaries. researchgate.net Sorption calorimetry is a technique used to determine the activity of water and the enthalpy of mixing as a function of water content at a constant temperature. researchgate.netresearchgate.net For the n-octyl α-D-glucoside/water system, water activity has been measured at various temperatures, providing insight into the energetics of hydration. researchgate.netresearchgate.net
The hydration process in the n-octyl α-D-glucoside system is generally endothermic, with the exception of the exothermic formation of specific hydrates. researchgate.net This indicates that energy is required to incorporate water into the surfactant system. Despite the small structural difference, the α-anomer of octyl glucoside is less hydrophilic than the β-anomer. diva-portal.org
A theoretical model for water sorption has been developed to describe the relationship between water activity and water content in nonionic surfactant systems. diva-portal.org This model, which has been successfully applied to experimental data for n-octyl α-D-glucoside, uses two parameters: one describing the strength of interactions and the other the fraction of the surfactant accessible to water. diva-portal.org The model suggests that as hydration increases, there is a gradual expansion of the accessible volume and exposure of less energetically favorable groups. diva-portal.org
The number of water molecules bound to the headgroup of n-octyl α-D-glycosides has been found to be around 1.5-2.0, which is lower than the number of potential hydrogen bonding sites. researchgate.net This suggests that many of the hydroxyl groups are involved in intramolecular interactions within the lipid assembly. researchgate.net
Field-Induced Phase Transitionssigmaaldrich.com
Currently, specific research on field-induced phase transitions for Octyl alpha-D-glucopyranoside is not available in the reviewed literature. However, extensive studies have been conducted on its anomer, n-octyl-β-D-glucoside (βOG), which provide valuable insight into the potential behavior of this class of glycolipids under external fields.
Research on anhydrous n-octyl-β-D-glucoside has demonstrated that the application of both electric and magnetic fields can induce a phase transition from the thermotropic lamellar (smectic A) phase to an isotropic phase. nih.govresearchgate.netaip.org In one study, a static deuterium (B1214612) nuclear magnetic resonance (²HNMR) technique was used to monitor an anhydrous 1:1 mixture of n-octyl-β-D-glucoside and its deuterated counterpart. nih.gov The simultaneous application of a magnetic field (B = 7.05 T) and an electric field (E = 0.4 MV/m) at 85 °C, within the lamellar phase, caused the characteristic doublet spectrum of the aligned lamellar phase to change into a single line, which is indicative of an isotropic phase. nih.gov This transition was observed to be reversible, with the system recovering to the initial lamellar phase over time after the field application. nih.govresearchgate.net
These phase transformations are accompanied by a transient electric current. nih.govresearchgate.net The proposed mechanism for this field-induced transition is not Joule heating, but rather a structural change in the lamellar assembly caused by the field's effect on the extensive hydrogen-bonded network of the glycolipid. nih.govaip.org It is suggested that the external field distorts and weakens the hydrogen bonds, leading to a breakdown of the ordered structure beyond a certain threshold. nih.govscience.gov This phenomenon has been compared to computational studies on water clusters, where strong electric fields lead to structural breakdown. nih.govaip.org The transition in n-octyl-β-D-glucoside was observed with an AC voltage at 1 kHz, but not with a DC voltage or low-frequency AC (<50 Hz). researchgate.net
Interfacial Phenomena and Surface Activity
This compound, as a nonionic surfactant, readily adsorbs to the air-liquid interface, orienting itself to lower the surface energy of the system. This adsorption behavior is critical to its function in applications such as foaming and emulsification. ciac.jl.cn The amphiphilic nature of the molecule dictates its orientation, with the hydrophobic octyl chain directed towards the air (vapor phase) and the hydrophilic glucopyranoside headgroup remaining in the aqueous phase.
The efficiency and effectiveness of its adsorption can be quantified by several parameters. The maximum surface excess concentration (Γmax) represents the highest achievable concentration of surfactant molecules at the interface, while the minimum area per molecule (Amin) is the average area each molecule occupies at this saturated interface. For alkyl α-D-glucopyranosides, as the length of the hydrophobic alkyl chain increases, the saturated adsorption capacity (Γmax) tends to decrease, and consequently, the saturation adsorption area (Amin) increases. ciac.jl.cn Research comparing various octyl glycosides indicates that octyl α-D-glucopyranoside exhibits strong surface activity. ciac.jl.cn The standard free energy of adsorption (ΔGads) for this class of surfactants is negative, indicating that adsorption at the air-water interface is a spontaneous process. ciac.jl.cn
The table below summarizes key adsorption parameters for Octyl α-D-glucopyranoside.
| Parameter | Value | Reference |
|---|---|---|
| Maximum Surface Excess (Γmax) | 3.7 x 10-6 mol/m2 | mdpi.com |
| Minimum Area per Molecule (Amin) | 45 Å2/molecule | mdpi.com |
The surface activity of this compound is characterized by its ability to significantly reduce the surface tension of water. The effectiveness of a surfactant is often gauged by its critical micelle concentration (CMC), the concentration at which surfactant monomers in the bulk solution begin to aggregate into micelles and the surface tension reaches a minimum, constant value (γCMC). ciac.jl.cn Studies have shown that n-octyl α-D-glucopyranoside and its anomer, n-octyl β-D-glucopyranoside, have nearly identical surface tension isotherms up to the solubility limit of the alpha anomer (approximately 20 mM), suggesting very similar performance in surface tension reduction. diva-portal.org
However, discrepancies in the reported CMC values exist in the literature, which may be attributed to different measurement techniques and the necessity of conducting measurements above the compound's Krafft temperature (Tk) to ensure adequate solubility. nih.govrsc.org For instance, a CMC of 12 mM and a γcmc of 30.5 mN/m were reported for octyl α-D-glucopyranoside at 25 °C, but these measurements were noted to be below the compound's Tk of 39 °C. nih.gov More recent measurements performed above the Tk provide different values. nih.gov
Wetting experiments on hydrophobic surfaces using a technical mixture of octyl glucopyranosides showed that the mixture was a more effective wetting agent, exhibiting a lower contact angle and higher wetting tension, compared to pure n-octyl β-d-glucopyranoside. acs.org This suggests that the presence of related species can influence wetting behavior.
The table below presents data on the surface tension properties of this compound.
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Critical Micelle Concentration (CMC) | 15.5 mM | T > Tk | nih.gov |
| Surface Tension at CMC (γCMC) | 30.7 mN/m | T > Tk | nih.gov |
| pC20 | 3.9 | - | mdpi.com |
Advanced Applications in Membrane Protein Research and Structural Biology
Solubilization and Stabilization of Integral Membrane Proteins
The study of integral membrane proteins, which are embedded within the cell membrane, presents significant challenges due to their hydrophobic nature and low abundance. unc.edu The first critical step in their characterization is their removal from the native lipid bilayer in a process known as solubilization, followed by stabilization in a soluble form.
The solubilization of membrane proteins by Octyl α-D-glucopyranoside follows a multi-stage mechanism. nih.gov Initially, detergent monomers partition into the lipid bilayer of the cell membrane. unc.edunih.gov As the concentration of the detergent increases and reaches its critical micelle concentration (CMC), the lipid bilayer becomes saturated with detergent molecules. nih.gov The CMC of Octyl α-D-glucopyranoside is approximately 20-25 mM. agscientific.cominterchim.fr
Once the CMC is surpassed, the detergent molecules begin to form micelles, which are small, spherical aggregates with the hydrophobic tails oriented inward and the hydrophilic heads outward. unc.eduagscientific.com These micelles act as a scaffold, incorporating the integral membrane proteins by surrounding their hydrophobic transmembrane domains, effectively shielding them from the aqueous environment. unc.edu This process results in the formation of protein-detergent complexes, rendering the membrane proteins soluble in aqueous solutions. unc.edu This solubilization process is analogous to the fluid mosaic model of a biological membrane, where the detergent micelles mimic the lipid bilayer environment. unc.edu A three-stage model has been proposed to describe this process:
Stage I: Detergent monomers incorporate into the phospholipid bilayers until saturation. nih.gov
Stage II: Mixed phospholipid-detergent micelles start to form. nih.gov
Stage III: The transition from a lamellar to a micellar structure is complete, with all phospholipids (B1166683) present as mixed micelles. nih.gov
A key advantage of Octyl α-D-glucopyranoside is its ability to solubilize membrane proteins while largely preserving their native three-dimensional structure and biological function. chemsynlab.comwikipedia.org As a non-ionic detergent, it is less harsh than ionic detergents and is considered to be non-denaturing. unc.educhemsynlab.com This property is crucial for subsequent functional and structural studies, as it allows researchers to study the protein in a state that closely resembles its native conformation. nih.gov The preservation of the native structure and function of proteins like Ca2+-ATPase from the sarcoplasmic reticulum has been demonstrated when using appropriate detergents for solubilization and reconstitution. nih.gov
Table 1: Properties of Octyl α-D-glucopyranoside Relevant to Protein Stabilization
| Property | Value/Characteristic | Significance in Protein Stabilization |
| Detergent Class | Non-ionic | Minimizes protein denaturation, preserving native structure and function. unc.educhemsynlab.com |
| Critical Micelle Concentration (CMC) | ~20-25 mM agscientific.cominterchim.fr | A high CMC facilitates its removal by dialysis. agscientific.cominterchim.fr |
| Aggregation Number | 27-100 | Forms small, uniform micelles that are effective in solubilizing proteins. chemsynlab.com |
| Micelle Molecular Weight | ~8,000 g/mol agscientific.com | The small micelle size is beneficial for many structural biology techniques. |
Role in Detergent Exchange and Removal for Protein Reconstitution
Following solubilization and purification, it is often necessary to either exchange the detergent for one more suitable for subsequent experiments or remove it entirely to reconstitute the protein into an artificial lipid bilayer (liposomes). wikipedia.orgbioservuk.com The relatively high CMC of Octyl α-D-glucopyranoside makes it readily removable by techniques such as dialysis or gel filtration chromatography. bioservuk.comserva.de
During reconstitution, the protein-detergent complex is mixed with phospholipids. As the detergent is gradually removed, the phospholipids self-assemble into a lipid bilayer, incorporating the membrane protein to form proteoliposomes. wikipedia.org This process is essential for functional assays that require the protein to be in a membrane environment. wikipedia.org For instance, the reconstitution of membrane proteins like peptide receptors and ATPases has been successfully achieved using Octyl α-D-glucopyranoside. serva.de Methods for detergent removal include:
Dialysis: Effective for removing detergents with a high CMC. bioservuk.comacs.org
Gel Chromatography: Separates protein-detergent complexes from free detergent micelles based on size. unc.edu
Ion-Exchange Chromatography: Can be used to bind the protein while the non-ionic detergent is washed away. bioservuk.com
Crystallization of Membrane Proteins
Obtaining high-resolution three-dimensional structures of membrane proteins through techniques like X-ray crystallography is a major goal in structural biology. This process is heavily reliant on the ability to grow well-ordered crystals of the protein, a significant challenge for membrane proteins.
Octyl α-D-glucopyranoside is one of the most frequently used detergents for the crystallization of membrane proteins. serva.demdpi.comnih.gov The detergent-solubilized protein-detergent complexes must be stable and monodisperse to form the highly ordered lattice required for crystallization. nih.gov The small and uniform micelles formed by Octyl α-D-glucopyranoside can facilitate the formation of these well-ordered crystals. agscientific.com It has been successfully used in the crystallization of numerous membrane proteins, including outer membrane proteins. nih.gov For example, it was the second most successful detergent for crystallizing outer membrane proteins in one analysis, being used for 10 of the structures examined. nih.gov
Table 2: Research Findings on Octyl α-D-glucopyranoside in Membrane Protein Crystallization
| Membrane Protein Type | Detergent Used | Key Finding |
| Outer Membrane Proteins | Octyl α-D-glucopyranoside (OG) | OG was the second most successful detergent, used to crystallize 10 different outer membrane proteins. nih.gov |
| Integral Membrane Proteins | Octyl α-D-glucopyranoside (OG) | OG is compatible with microbatch crystallization methods. researchgate.net |
| Various Membrane Proteins | n-Dodecyl-β-D-Maltopyranoside (DDM), n-Decyl-β-d-Maltopyranoside (DM), and Octyl-β-d-Glucopyranoside (OG) | Alkyl maltosides and glucosides are the most commonly used detergents for both purification and crystallization of membrane proteins. mdpi.com |
Co-crystallization with Protein Molecules
In the process of membrane protein crystallization, the detergent molecules themselves become an integral part of the crystal lattice. The protein-detergent complexes pack in a regular array, and the detergent molecules fill the space between the hydrophobic transmembrane surfaces of the proteins. The properties of the detergent, including the size and shape of its micelles, can significantly influence the crystal packing and the quality of the resulting crystals. The crystal structure of Octyl α-D-glucopyranoside itself has been studied, providing insights into how it may interact and pack within a crystal lattice.
Studies of Protein-Lipid Interactions and Membrane Dynamics
The ability of Octyl alpha-D-glucopyranoside to integrate into and modify lipid bilayers without necessarily causing complete disruption at lower concentrations makes it an excellent modulator for studying the dynamics of membrane components.
This compound is recognized for its capacity to alter the physical properties of lipid bilayers. As a non-ionic, nonphysiological amphiphile, it has been shown to decrease the stiffness of lipid membranes. wikipedia.org This modulation of bilayer elasticity is crucial, as the physical state of the membrane can regulate the function of embedded proteins. royalsocietypublishing.org Changes in protein function have been observed at concentrations of octyl glucoside that are one to two orders of magnitude below its critical micelle concentration (CMC), suggesting that even small amounts of the detergent incorporated into the membrane can have significant effects. royalsocietypublishing.org
Research using techniques such as atomic force microscopy (AFM) has provided direct evidence of its influence on lipid organization. In model membranes composed of mixed lipids, such as dioleoylphosphatidylcholine (DOPC) and dipalmitoylphosphatidylcholine (DPPC), this compound at concentrations below its CMC does not cause solubilization. Instead, it induces the dissolution of ordered gel-phase DPPC domains into the surrounding fluid DOPC matrix. nih.gov This effect is interpreted as a disorganization of the molecular packing of the gel-phase lipids, demonstrating the detergent's ability to fluidize specific regions of the bilayer. nih.gov Furthermore, solid-state NMR studies have confirmed that n-alkyl-β-D-glucopyranosides can be incorporated into lipid membranes at high molar ratios without leading to solubilization, acting in a manner analogous to lipids themselves. nih.gov
Table 1: Effects of this compound on Lipid Bilayer Properties
| Property | Observation | Technique/Model | Reference |
| Membrane Stiffness | Decreases bilayer stiffness. | General observation, gramicidin (B1672133) channel studies. | wikipedia.orgroyalsocietypublishing.org |
| Lipid Packing | Disorganizes molecular packing of gel-phase lipids (DPPC). | Atomic Force Microscopy (AFM). | nih.gov |
| Domain Structure | Dissolves gel domains into the fluid lipid matrix (below CMC). | Atomic Force Microscopy (AFM). | nih.gov |
| Peptide Environment | Alters the environment of membrane-spanning peptides. | Deuterium (B1214612) NMR Spectroscopy. | nih.gov |
Time-lapse atomic force microscopy (AFM) has been instrumental in visualizing the dynamic process of membrane solubilization by this compound in real-time. nih.govresearchgate.net These studies provide a direct view of how the detergent interacts with supported lipid bilayers at different concentrations, revealing a multi-stage mechanism. nih.gov
In a key study using supported bilayers of DPPC and mixed DOPC/DPPC, the interaction was shown to be highly dependent on the detergent concentration relative to its critical micelle concentration (CMC). nih.gov
Below the CMC : At these low concentrations, this compound does not solubilize the lipid bilayer. Instead, it selectively interacts with different lipid phases, causing the immediate dissolution of ordered, gel-phase DPPC domains into the fluid DOPC matrix. This indicates an initial perturbation and reorganization of the membrane structure without wholesale destruction. nih.gov
Above the CMC : When the concentration of this compound exceeds its CMC, the effect is dramatic and immediate. The detergent provokes the complete and rapid desorption of the entire lipid bilayer from the mica support surface. nih.gov Interestingly, following this initial removal, the process is not terminal. The study observed that patches of lipid begin to reappear on the bare surface, which, through fusion events, progressively lead to the recovery of a continuous bilayer. nih.gov This observation provides insight into the unique properties of the detergent that make it useful in membrane protein reconstitution protocols. nih.gov
Table 2: Summary of AFM Observations on Membrane Solubilization by this compound
| Detergent Concentration | Observation on DOPC/DPPC Bilayers | Interpretation | Reference |
| Below CMC | No solubilization of the bilayer; gel (DPPC) domains dissolve into the fluid (DOPC) matrix. | Disorganization of DPPC molecular packing. | nih.gov |
| Above CMC | Complete and immediate desorption of the entire bilayer. | Membrane solubilization via micelle formation. | nih.gov |
| Post-Solubilization (Above CMC) | Redeposition of lipid patches and eventual recovery of a continuous bilayer. | Unique property useful for membrane reconstitution. | nih.gov |
Modulating Membrane Stiffness and Lipid Bilayer Behavior
Application in Biochemical Assays and Biophysical Measurements
This compound is a widely used biochemical reagent prized for its ability to solubilize integral membrane proteins while preserving their structure and function. medchemexpress.com Its mild, non-denaturing character makes it suitable for a broad range of sensitive analytical techniques. moleculardimensions.comopenbiologyjournal.com
One of its notable applications is in improving the selectivity of immunoprecipitation assays, particularly for isolating tyrosine-phosphorylated peptides. wikipedia.org It is also extensively used in protein refolding and reassembly assays. For instance, denatured monomers of the integral membrane protein OmpF porin have been successfully refolded into functional trimers in a medium containing a specific concentration of n-octyl beta-D-glucopyranoside mixed with lipids. researchgate.net
In the realm of biophysics, this compound serves as a critical component in various measurement systems. It is used in native mass spectrometry studies to investigate the specific interactions between membrane proteins and lipids. pnas.org Other techniques, such as solid-state NMR and high-sensitivity titration calorimetry, utilize the detergent to probe the structural, dynamic, and thermodynamic parameters of protein-lipid and detergent-lipid interactions. nih.govnih.gov
Table 3: Use of this compound in Biochemical and Biophysical Methods
| Technique/Assay | Purpose | Example Finding/Use | Reference(s) |
| Immunoprecipitation | Enhance selectivity for specific proteins. | Improved isolation of phosphotyrosine-modified proteins. | wikipedia.org |
| Protein Refolding Assay | Reconstitute denatured membrane proteins. | Successful reassembly of OmpF porin into its native trimeric form. | researchgate.net |
| Native Mass Spectrometry | Study non-covalent protein-lipid interactions. | Probed the binding of specific lipids (e.g., POPG) to the OmpF protein. | pnas.org |
| NMR Spectroscopy | Monitor structural and dynamic changes in membranes. | Characterized the alteration of lipid and peptide dynamics upon detergent incorporation. | nih.gov |
| Titration Calorimetry | Determine thermodynamic parameters of binding. | Used to measure the enthalpy and Gibbs energy of detergent partitioning into membranes. | nih.gov |
| Hemolysis Assay | Investigate membrane stability. | Studied the protective, antihemolytic effect of the detergent on erythrocytes. | openbiologyjournal.com |
| Atomic Force Microscopy (AFM) | Visualize membrane dynamics in real-time. | Imaged the stepwise solubilization of lipid bilayers. | nih.gov |
Biological and Biochemical Research Interactions
Interaction with Enzymes and Inhibition Studies
The specific structure of octyl α-D-glucopyranoside allows it to interact with various enzymes, leading to inhibitory effects that are of interest in different fields of research.
Octyl β-D-glucopyranoside has demonstrated the ability to inhibit α-amylase, a key enzyme in carbohydrate digestion. researchgate.netnih.gov Studies have shown that it can exhibit competitive inhibition of this starch-hydrolyzing enzyme. researchgate.net The inhibitory potential of octyl β-D-glucopyranoside against α-amylase has been reported with IC50 values ranging from 23.7 to 64.35 μM, which is significantly lower than the standard drug acarbose (B1664774) (IC50 = 282.12 μM). researchgate.net The mechanism of inhibition often involves the binding of the inhibitor to the active site of the enzyme, which can be influenced by hydrophobic and hydrogen bonding interactions. acs.orgacs.org
N-acetylglucosaminyltransferase-V (GnT-V) is a crucial enzyme in the biosynthesis of N-linked oligosaccharides, and its upregulation is associated with cancer metastasis. lsu.eduoup.com The trisaccharide octyl 2-acetamido-2-deoxy-β-D-glucopyranosyl-(1-->2)-α-D-mannopyranosyl-(1-->6)-β-D-glucopyranoside serves as an acceptor substrate for GnT-V. nih.govnih.gov Synthetic analogues of this substrate, where the reactive hydroxyl group is modified, have been developed as competitive inhibitors of GnT-V. nih.govnih.gov For instance, analogues with modifications at the C-4 or C-6 position of the central mannose residue have been synthesized and evaluated as inhibitors, with Ki values in the micromolar range. nih.govnih.gov These studies indicate that the enzyme can tolerate a variety of substituents at these positions without losing binding affinity, which is valuable for the design of potent and specific inhibitors. nih.govnih.gov
Alpha-amylase Inhibition and Related Mechanisms
Antimicrobial Research and Structure-Activity Relationships
The antimicrobial properties of alkyl glycosides, including octyl α-D-glucopyranoside, are a significant area of research. Their efficacy is closely tied to their chemical structure, particularly the length of the alkyl chain and the nature of any ester modifications.
Octyl-β-D-glucopyranoside (OGP) has been evaluated for its antibacterial activity against various pathogens. nih.gov Studies have shown that OGP and its derivatives can exhibit weak to moderate inhibition of Gram-positive bacteria. growingscience.com In some cases, these compounds have shown more activity against Gram-positive than Gram-negative bacteria. growingscience.commdpi.com The antifungal potential of octyl glucopyranoside esters has also been highlighted, with some studies suggesting they are more effective as antifungal agents than antibacterial ones. nih.govacgpubs.org For example, they have shown susceptibility against fungi like Aspergillus niger, Fusarium equiseti, and Macrophomina phaseolina. acgpubs.org
The antimicrobial activity of alkyl glycosides is significantly influenced by the length of their alkyl chain. mdpi.comnih.gov Generally, an increase in the alkyl chain length leads to higher antimicrobial activity, although there is often an optimal length beyond which the activity may decrease. mdpi.comacs.org For instance, dodecyl derivatives have been found to be more potent than their decylated counterparts. mdpi.com The introduction of ester groups can also modulate the antimicrobial properties. growingscience.comnih.gov The addition of alkanoyl and aromatic ester groups to the octyl glucopyranoside core has been shown to increase its antimicrobial potential at low concentrations. nih.gov Specifically, the addition of hexanoyl, pentanoyl, and octanoyl chains has been observed to increase the activity of octyl glucoside against certain bacteria. growingscience.com
Alkyl glycosides interact with microbial cells through various mechanisms, primarily by affecting the cell membrane and surface properties. They can increase the permeability of the cell membrane, which is a concentration-dependent effect. researchgate.netnih.gov Studies have shown that alkyl glycosides can alter cell membrane permeability to levels of 30-40% in certain bacterial strains. researchgate.net This increased permeability is thought to be a key factor in their antimicrobial action. Additionally, these compounds can increase the hydrophobicity of the cell surface. researchgate.netresearchgate.net The elongation of the alkyl chain in the surfactant molecule leads to an increase in hydrophobic properties. researchgate.net This alteration of cell surface hydrophobicity can interfere with microbial adhesion and biofilm formation. researchgate.net
Influence of Alkyl Chain Length and Ester Modifications on Antimicrobial Activity
Research on Biological Membrane Remodeling
The interaction of octyl α-D-glucopyranoside with biological membranes is a key aspect of its utility in research. It can alter membrane permeability and fluidity, properties that are harnessed for specific experimental goals. researchgate.netopenbiologyjournal.com
The creation of tissue engineering scaffolds often involves the decellularization of native tissues, a process that removes cellular components while preserving the essential extracellular matrix (ECM). oncotarget.comresearchgate.net Octyl α-D-glucopyranoside has emerged as a promising detergent for this purpose. researchgate.netnih.gov
Research has shown that octyl α-D-glucopyranoside can effectively remove cells from tissues while maintaining the structural and mechanical integrity of the ECM. A study on porcine pericardium compared the effects of octyl α-D-glucopyranoside (OGP) with traditional detergents like sodium dodecyl sulfate (B86663) (SDS) and a combination of sodium deoxycholate and Triton X-100 (SDT). researchgate.netnih.gov The results indicated that 1% (wt/vol) OGP completely removed cells, similar to SDS. However, unlike SDS which disrupted the ECM structure, the OGP-treated tissue preserved its architecture well. researchgate.netnih.gov The mechanical properties of the OGP-decellularized pericardium were comparable to native tissue, whereas the tissues treated with SDS and SDT showed decreased mechanical strength. researchgate.netnih.gov Furthermore, the biochemical composition of the OGP-treated tissue was well-preserved, with the exception of a significant decrease in glycosaminoglycans. researchgate.netnih.gov Cytotoxicity studies also revealed that the scaffolds decellularized with OGP had significantly lower toxicity compared to those treated with SDS and SDT. researchgate.netnih.gov
Table 1: Comparison of Detergents for Decellularization of Porcine Pericardium
| Detergent | Cell Removal | ECM Structure Preservation | Mechanical Properties |
|---|---|---|---|
| Octyl α-D-glucopyranoside (OGP) | Complete | Well-preserved | Similar to native tissue |
| Sodium Dodecyl Sulfate (SDS) | Complete | Disrupted | Decreased |
| Sodium Deoxycholate + Triton X-100 (SDT) | Incomplete | - | Decreased |
Data sourced from studies on porcine pericardium decellularization. researchgate.netnih.gov
Octyl α-D-glucopyranoside is also employed to permeabilize or disrupt cellular membranes for various biological investigations. Its gentle surfactant properties allow for the modification of membrane permeability without causing extensive damage that could alter the cellular components being studied. researchgate.net This characteristic is particularly useful for introducing substances into cells that would otherwise be impermeable to the membrane or for extracting intracellular components for analysis.
One study demonstrated the use of octyl β-D-glucopyranoside to disrupt the outer plasma membrane of the dinoflagellate Breviolum minutum. researchgate.net This was a necessary step to allow for the subsequent enzymatic digestion of the underlying cellulose (B213188) cell wall. researchgate.net The selection of this detergent was based on its ability to intercalate into membranes and its high critical micelle concentration, which simplifies its removal by washing. researchgate.net Research on human and rat erythrocytes has shown that octyl-β-D-glucopyranoside can have a biphasic effect, offering protection against hypotonic hemolysis at low concentrations by stabilizing the membrane. openbiologyjournal.com However, at higher concentrations, it leads to membrane disruption and cell lysis. openbiologyjournal.com This dual action highlights its utility in modulating membrane stability for experimental purposes.
Decellularization of Tissues for Tissue Engineering Scaffolds
Protein Complex Stabilization and Enzyme Activity Preservation
A significant application of octyl α-D-glucopyranoside in biochemistry is the solubilization and stabilization of membrane proteins. chemsynlab.comdojindo.com Its non-ionic nature makes it less likely to denature proteins compared to ionic detergents. chemsynlab.com This allows for the isolation of intact macromolecular complexes, preserving protein-protein interactions. chemsynlab.com
Octyl α-D-glucopyranoside is known to preserve the activity and structure of many membrane proteins, including G protein-coupled receptors (GPCRs), ion channels, and transporters. chemsynlab.com Its ability to form small, uniform micelles and its high critical micelle concentration (CMC) of 18-20 mM make it readily dialyzable from membrane protein preparations. chemsynlab.com In one study, thermophilic alcohol dehydrogenase (TBADH) was immobilized by adsorption onto various surfaces, including octyl-Fractosil. sharif.edu The enzyme showed significantly better binding and preserved activity when adsorbed onto surfaces with longer alkyl chains like octyl-Fractosil compared to unsubstituted or methyl-substituted surfaces. sharif.edu This suggests that the hydrophobic interaction provided by the octyl group plays a crucial role in stabilizing the enzyme. Furthermore, research on lysosomal acid α-glucosidase (GAA) has shown that certain inhibitors, when used in conjunction with detergents like Triton X-100, can effectively stabilize the enzyme against thermal degradation. mdpi.com While this study did not directly use octyl α-D-glucopyranoside, it highlights the general principle of using detergents to create a stable environment for studying enzyme kinetics and stability. mdpi.com
Computational and Theoretical Research
In Silico Studies for Activity Prediction (PASS Prediction)
The Prediction of Activity Spectra for Substances (PASS) is an in silico tool used to predict the biological activity profile of a compound based on its structural formula. The program analyzes the structure and provides probabilities for the compound being active (Pa) or inactive (Pi) for a wide range of biological activities. growingscience.com This allows for the rapid screening of potential pharmacological properties. growingscience.comacgpubs.org
While direct PASS prediction data for Octyl alpha-D-glucopyranoside is not extensively published, studies on the closely related Octyl β-D-glucopyranoside (OBG) and its acylated derivatives offer significant insights. growingscience.comresearchgate.net Research on various esters of OBG has demonstrated their potential as antimicrobial agents, particularly against fungi. growingscience.comresearchgate.net For instance, PASS predictions for several 6-O-hexanoyl-β-D-glucopyranoside derivatives indicated potential antifungal and antibacterial activities. growingscience.com The predicted biological spectrum for these compounds often shows a higher probability of antifungal activity compared to antibacterial potential. acgpubs.orgresearchgate.net In many cases, the probability of being active (Pa) is greater than the probability of being inactive (Pi), suggesting a favorable profile for further investigation. growingscience.com
The structures are submitted to the PASS online server, which calculates the Pa and Pi values. researchgate.net These predictions help guide further experimental studies by highlighting the most promising biological activities to test. acgpubs.org Studies on various glucopyranoside esters have consistently shown that these compounds are more likely to be potent against phytopathogenic fungi than bacteria. researchgate.net
Table 1: Example of PASS Predicted Activities for Acylated Octyl β-D-glucopyranoside Derivatives Note: This table is illustrative of the types of predictions made for related compounds, as detailed in the referenced literature.
| Compound | Predicted Activity | Probability to be Active (Pa) | Probability to be Inactive (Pi) | Source |
| Octyl 6-O-hexanoyl-β-D-glucopyranoside | Antifungal | > 0.60 | < 0.10 | growingscience.comresearchgate.net |
| Octyl 6-O-hexanoyl-β-D-glucopyranoside | Antibacterial | > 0.30 | < 0.20 | growingscience.comresearchgate.net |
| Octyl 6-O-hexanoyl-2,3,4-tri-O-pentanoyl-β-D-glucopyranoside | Antifungal | > 0.70 | < 0.05 | growingscience.com |
| Octyl 6-O-hexanoyl-2,3,4-tri-O-octanoyl-β-D-glucopyranoside | Antifungal | > 0.75 | < 0.05 | growingscience.com |
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), in order to form a stable complex. mdpi.com This method is crucial in structure-based drug design for predicting the binding affinity and interaction patterns between a potential drug and its protein target. mdpi.com
Docking studies have been performed on various glucopyranoside derivatives to evaluate their binding affinity against specific protein targets. semanticscholar.orgunimas.my For example, derivatives of methyl α-D-glucopyranoside have been docked against fungal protein lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in fungal cell membrane biosynthesis, and the main protease of SARS-CoV-2 (Mpro). semanticscholar.orgunimas.my The results from these simulations are expressed as a docking score (in kcal/mol), where a more negative value indicates a stronger binding affinity. mdpi.com
In studies involving esters of methyl α-D-glucopyranoside, docking scores against lanosterol 14α-demethylase were found to be as high as -9.8 kcal/mol, which was superior to the standard antifungal drug ampicillin. semanticscholar.org Similarly, docking simulations of octyl β-D-glucopyranoside esters against the SARS-CoV-2 main protease (PDB ID: 6LU7) and fungal proteins like urate oxidase have shown that the incorporation of ester groups can increase binding affinity. unimas.my These studies suggest that the hydrophobic alkyl chain and the acyl groups contribute significantly to the binding interactions within the protein's active site. semanticscholar.org
Table 2: Example of Molecular Docking Scores for Glucopyranoside Derivatives against Various Protein Targets
| Ligand | Protein Target (PDB ID) | Organism | Docking Score (kcal/mol) | Source |
| Methyl 4,6-O-benzylidene-2-O-(4-t-butylbenzoyl)-3-O-palmitoyl-α-D-glucopyranoside | Lanosterol 14α-demethylase (3JUS) | Homo sapiens | -9.8 | semanticscholar.org |
| Methyl 4,6-O-benzylidene-α-D-glucopyranoside esters | SARS-CoV-2 Main Protease (6LU7) | SARS-CoV-2 | -7.5 to -8.0 | semanticscholar.org |
| Octyl 6-O-hexanoyl-β-D-glucopyranoside | SARS-CoV-2 Main Protease (6LU7) | SARS-CoV-2 | Moderate Affinity | unimas.my |
| Octyl 6-O-hexanoyl-β-D-glucopyranoside esters | Urate Oxidase (1R51) | Aspergillus flavus | Moderate Affinity | unimas.my |
| α-D-glucopyranoside derivatives | WSSV Protein (2EDM) | White Spot Syndrome Virus | -5.4 to -7.0 | mdpi.com |
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Studies in silico
ADMET studies are essential for evaluating the pharmacokinetic properties of a potential drug candidate. In silico ADMET prediction provides an early assessment of a compound's viability, helping to reduce the likelihood of late-stage failures in drug development. mdpi.com These computational models predict properties such as intestinal absorption, blood-brain barrier (BBB) penetration, metabolism by cytochrome P450 enzymes, and various forms of toxicity. growingscience.comsemanticscholar.org
For derivatives of Octyl β-D-glucopyranoside, in silico ADMET predictions have been carried out using platforms like pkCSM. growingscience.comresearchgate.net These studies predict properties related to absorption, such as Caco-2 permeability (an indicator of intestinal absorption) and human intestinal absorption (HIA). growingscience.com The results for several acylated OBG derivatives suggest good absorption profiles. researchgate.net Furthermore, predictions of toxicity, such as AMES toxicity (mutagenicity) and hepatotoxicity, have indicated that these compounds are generally safe. growingscience.commdpi.com For instance, many glucopyranoside derivatives are predicted to be non-toxic and to not permeate the blood-brain barrier. mdpi.com
Table 3: Predicted ADMET Properties for Acylated Octyl β-D-glucopyranoside (OBG) Derivatives Data based on studies of OBG esters, providing an indication of the likely profile for related compounds.
| Property | Predicted Value/Classification | Significance | Source |
| Human Intestinal Absorption (HIA) | High (>90%) | Good oral bioavailability | growingscience.com |
| Caco-2 Permeability (log Papp) | > 0.9 | High permeability | growingscience.com |
| P-glycoprotein Substrate | No | Low probability of efflux | growingscience.comsemanticscholar.org |
| Blood-Brain Barrier (BBB) Permeability | Low | Low CNS side effects | mdpi.comsemanticscholar.org |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions | growingscience.com |
| AMES Toxicity | Non-toxic | Non-mutagenic | growingscience.commdpi.com |
| Hepatotoxicity | Non-toxic | Low risk of liver damage | growingscience.commdpi.com |
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. semanticscholar.org It is employed to optimize molecular geometries and calculate various properties such as electronic energy, enthalpy, Gibbs free energy, and dipole moments. growingscience.comresearchgate.net DFT studies also provide insights into the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between which is an indicator of the molecule's chemical reactivity. unimas.my
A specific DFT study was conducted on n-octyl-α-D-glucoside and its epimer, n-octyl-α-D-galactoside, using the B3LYP/6-311++G** level of theory. researchgate.net This research investigated the influence of the hydroxyl group orientation at the C4 position and the hydroxymethyl rotamer orientation on the molecule's stability and electronic properties. researchgate.net The study analyzed intramolecular hydrogen bonds, finding that conformers with two such bonds were more stable. researchgate.net
DFT calculations on related octyl β-D-glucopyranoside esters have been used to optimize their structures and analyze their molecular electrostatic potential (MEP), which indicates sites for electrophilic and nucleophilic attack. growingscience.comsemanticscholar.org These studies have shown that adding ester groups tends to decrease the HOMO-LUMO energy gap, suggesting an increase in chemical reactivity compared to the non-esterified glucoside. unimas.my
Table 4: Theoretical Properties of n-Octyl-α-D-glucoside Conformers from DFT Studies
| Conformer | Relative Energy (kcal/mol) | Number of Intramolecular H-Bonds | Stability | Source |
| gt (gauche-trans) | 0.00 (Reference) | 1 | Less Stable | researchgate.net |
| gg (gauche-gauche) | -1.57 | 2 | More Stable | researchgate.net |
| tg (trans-gauche) | -1.21 | 2 | More Stable | researchgate.net |
Advanced Analytical and Spectroscopic Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Interaction Studies
NMR spectroscopy is a powerful tool for investigating the dynamic and structural properties of Octyl alpha-D-glucopyranoside in various states. It allows for the detailed study of molecular interactions, aggregation behavior, and phase transitions.
Diffusion-ordered NMR spectroscopy (DOSY), particularly the Pulsed-Field Gradient Spin-Echo (PFGSE) technique, is utilized to measure the translational diffusion of molecules. From these diffusion coefficients, the hydrodynamic radius (R_h) of micelles can be calculated using the Stokes-Einstein equation, providing an estimate of their size.
Research has shown that the aggregation behavior and micellar size of octyl glycosides are influenced by the anomeric configuration (α vs. β). For instance, diffusion NMR studies on octyl α-D-mannopyranoside, a stereoisomer of this compound, revealed a hydrodynamic radius of 60.7 Å, which was significantly larger than the 44.9 Å found for its β-anomer. rsc.org This suggests that the α-anomer forms larger aggregates. rsc.org These measured radii are notably larger than the typical reported sizes of 23–27 Å for other octyl glycoside micelles, which has led researchers to propose that the micelles may adopt non-spherical shapes, such as rodlike or ellipsoidal forms. rsc.orgresearchgate.net In studies of octyl diglucoside (C8G2), the smallest micelles were found to have an apparent spherical hydrodynamic radius of 1.9 nm (19 Å). capes.gov.br Molecular dynamics simulations have also produced radii values from NMR-derived diffusion coefficients that align well with experimental results for octyl glucoside micelles. researchgate.net
Table 1: Hydrodynamic Radii of Octyl Glycoside Micelles Determined by Diffusion NMR This table is interactive. Click on the headers to sort the data.
| Compound | Anomer | Hydrodynamic Radius (R_h) | Technique | Reference |
|---|---|---|---|---|
| Octyl D-mannopyranoside | α | 60.7 Å | PFGSE NMR | rsc.org |
| Octyl D-mannopyranoside | β | 44.9 Å | PFGSE NMR | rsc.org |
| Octyl diglucoside (C8G2) | N/A | 19.0 Å | Self-diffusion NMR | capes.gov.br |
Static deuterium (B1214612) (²H) NMR spectroscopy is a key technique for characterizing the lyotropic liquid crystalline phases formed by surfactants in water and for monitoring phase transitions. researchgate.net By monitoring the NMR spectrum of deuterium oxide (D₂O) as the solvent, researchers can verify the presence and boundaries of different phases, such as the normal hexagonal (H₁), bicontinuous cubic (V₁), and lamellar (Lα) phases of this compound. nih.gov
In an anisotropic environment like a liquid crystal, the D₂O signal splits into a characteristic doublet known as a "quadrupolar splitting." The magnitude of this splitting is related to the degree of water molecule ordering and binding at the surfactant-water interface. researchgate.net In the isotropic micellar phase, the rapid, unrestricted tumbling of micelles averages the splitting to zero, resulting in a single sharp peak. nih.gov In contrast, the transition to an ordered phase like the lamellar phase results in a distinct quadrupolar doublet. nih.gov
This technique has been successfully used to confirm the phase diagrams for the this compound/water system. researchgate.netnih.gov Furthermore, by systematically measuring the quadrupolar splitting of D₂O across a wide range of molar ratios, the average number of bound water molecules per surfactant headgroup in the lamellar phase can be determined. nih.gov For this compound, this value was found to be around 1.5-2.0, indicating that many of the hydroxyl groups are likely involved in intra-layer hydrogen bonding that stabilizes the lipid assembly. nih.gov
Diffusion NMR for Micellar Hydrodynamic Radii
X-ray Crystallography and Diffraction Techniques
X-ray diffraction methods are fundamental for determining the precise three-dimensional arrangement of atoms in the solid state and for characterizing the structure of self-assembled liquid crystalline phases.
Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline solid. By analyzing the diffraction pattern of X-rays from a single crystal, the electron density can be mapped, and the positions of individual atoms can be determined with high precision. fiveable.me
The crystal structures of this compound have been solved for its monohydrate and hemihydrate forms. nih.gov Both forms crystallize in the monoclinic system with the space group C2. nih.gov The analysis revealed that the molecules arrange in a bilayer structure with head-to-head packing of the glucopyranoside groups. nih.gov A significant feature of this packing is the interdigitation of the alkyl chains, a common characteristic in long-chain alkyl pyranosides. nih.gov The carbohydrate headgroups are linked by extensive hydrogen-bonding networks that form infinite chains, which notably exclude the ring and glycosidic oxygen atoms. nih.gov These crystal structures transform into a smectic A liquid crystal phase upon heating to 72.3°C. nih.gov
Table 2: Crystallographic Data for this compound Hydrates This table presents detailed crystallographic parameters obtained from single-crystal X-ray diffraction studies. nih.gov
| Parameter | Monohydrate (C₁₄H₂₈O₆·H₂O) | Hemihydrate (C₁₄H₂₈O₆·0.5H₂O) |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C2 | C2 |
| Z (Molecules/unit cell) | 4 | 4 |
| Unit Cell Dimensions | ||
| a | 17.896(2) Å | 15.190(5) Å |
| b | 5.154(1) Å | 5.136(3) Å |
| c | 18.303(2) Å | 19.944(7) Å |
| β | 90.30(1)° | 92.74(3)° |
| Refinement R-value | 0.037 | 0.052 |
Small-Angle X-ray Scattering (SAXS) is an essential technique for investigating the structure of materials on a nanometer scale, making it ideal for characterizing the different liquid crystalline phases formed by surfactants. nsf.gov The technique measures the scattering of X-rays at very small angles from the incident beam, which provides information about the shape, size, and spacing of larger structural features, such as those in micellar and liquid crystalline arrays. nsf.gov
SAXS has been used to identify and characterize the lamellar, cubic, and hexagonal liquid crystalline phases in the Octyl alpha-D-glucoside/water system. researchgate.net By analyzing the positions and spacing of the diffraction peaks in the SAXS pattern, researchers can determine the lattice parameters of these phases. researchgate.net For instance, in a lamellar phase, the peaks appear at integer multiples of a fundamental scattering vector (q, 2q, 3q*...). nsf.gov Studies have revealed that for Octyl alpha-D-glucoside, the calculated area per surfactant headgroup within these liquid crystalline phases changes as a function of water content. researchgate.net This information, combined with data from other techniques like NMR, provides a comprehensive picture of the phase behavior. nih.govresearchgate.net
Grazing-Incidence Wide-Angle X-ray Diffraction (GI-WAXD), also known as Grazing-Incidence X-ray Diffraction (GIXD), is a surface-sensitive technique designed to analyze the crystal structure of thin films and surface layers. malvernpanalytical.commeasurlabs.com In this method, the X-ray beam strikes the sample at a very shallow angle of incidence, typically less than one degree. malvernpanalytical.com This geometry maximizes the interaction of the X-rays with the thin film while minimizing the signal from the underlying substrate, which would otherwise dominate the diffraction pattern. malvernpanalytical.commeasurlabs.com
GI-WAXD is particularly useful for determining the phase, crystallographic orientation, and degree of crystallinity within the top few nanometers of a material. malvernpanalytical.com It can reveal how molecules like glycolipids are packed and oriented when deposited as a thin film on a surface. mdpi.com While this technique is highly applicable to the study of self-assembled glycolipid films, specific research applying GI-WAXD to this compound thin films is not prominently documented in the reviewed literature. However, its capability to provide detailed structural information on thin films makes it a valuable potential tool for future research on this compound, especially in applications involving surface coatings or layered structures. springernature.com
Small-Angle X-ray Scattering (SAXS) for Liquid Crystalline Phase Characterization
Calorimetry for Thermodynamic and Phase Behavior Studies
Calorimetric techniques are indispensable for directly measuring the heat changes associated with physical and chemical processes, offering a window into the thermodynamics of micellization, phase transitions, and intermolecular interactions involving Octyl α-D-glucopyranoside.
Isothermal Titration Calorimetry (ITC) for Micellization and Interactions
Isothermal Titration Calorimetry (ITC) is a powerful method for determining the thermodynamic parameters of molecular interactions and micelle formation in solution. rsc.org By titrating a concentrated solution of Octyl α-D-glucopyranoside into water, the critical micelle concentration (cmc) and the enthalpy of demicellization can be determined. rsc.org
Research has shown that the anomeric configuration (α vs. β) and the epimerization at the sugar ring significantly influence the supramolecular characteristics of octyl glycosides. rsc.org For instance, ITC studies have revealed differences in the cmc values between α- and β-anomers of octyl glucosides. rsc.org While Octyl α-D-glucopyranoside itself has low water solubility, its cmc can be determined in binary systems with other, more soluble glycosides, demonstrating that the properties of mixed micelles can differ significantly from those of pure micelles. rsc.org
ITC is also employed to study the binding of molecules to Octyl α-D-glucopyranoside micelles. For example, the binding of inhibitors to membrane proteins solubilized in β-octylglucoside micelles has been characterized, providing data on binding stoichiometry, dissociation constants, enthalpy, and entropy changes. nih.gov
Table 1: Thermodynamic Parameters of Micelle Formation for Octyl Glycosides Determined by ITC
| Glycoside | Anomeric Configuration | cmc (mM) | Reference |
| Octyl Glucoside | α | 6.3 | rsc.org |
| Octyl Glucoside | β | 19-23 | rsc.org |
| Octyl Mannoside | α | Not specified | rsc.org |
| Octyl Mannoside | β | Not specified | rsc.org |
| Octyl Galactoside | α | Not specified | rsc.org |
| Octyl Galactoside | β | Not specified | rsc.org |
Note: The cmc values can vary depending on the experimental method used. rsc.org
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to study the thermal properties of a sample as it is heated or cooled. nih.gov It provides information on phase transitions, such as melting and the formation of different liquid crystalline phases. nih.govrsc.org
In the study of the binary system of Octyl α-D-glucopyranoside and water, DSC has been instrumental in constructing a detailed temperature-composition phase diagram. rsc.orgresearchgate.net DSC scans at constant composition reveal transition temperatures and the associated enthalpy changes. rsc.orgresearchgate.net For anhydrous Octyl α-D-glucopyranoside, DSC has identified a melting point and a transition to a liquid crystalline phase at higher temperatures. rsc.org
For the binary system with water, DSC experiments have detected a transition from a lamellar to an isotropic micellar phase. rsc.org The combination of DSC with other techniques like sorption calorimetry provides a powerful approach to fully characterize the phase behavior of the surfactant-water system. rsc.orgresearchgate.net
Table 2: Phase Transition Temperatures of Octyl α-D-glucopyranoside/Water System from DSC
| Water Content (mol%) | Transition Temperature (°C) | Phase Transition | Reference |
| 0 | ~72 | Crystal to Liquid Crystal | researchgate.net |
| 0 | 118 | Liquid Crystal to Isotropic Liquid | researchgate.net |
| Low (up to 50) | 56.0 ± 0.3 | Isothermal Transition | rsc.org |
| >50 | 40-43 | Broad non-isothermal peak | rsc.org |
Sorption Calorimetry for Hydration and Mixing Enthalpies
Sorption calorimetry is a specialized technique that simultaneously measures the activity of water and the enthalpy of mixing as a function of water content at a constant temperature. rsc.orgresearchgate.netmau.se This method is particularly valuable for studying the hydration process of surfactants like Octyl α-D-glucopyranoside. mau.se
Studies on the Octyl α-D-glucopyranoside/water system using sorption calorimetry have shown that the initial hydration of the dry surfactant is an endothermic process. rsc.orgresearchgate.netrsc.org This indicates that the process is entropy-driven. researchgate.net The technique allows for the precise determination of the boundaries between different phases, including the very narrow two-phase regions between isotropic micellar and liquid crystalline phases. rsc.orgresearchgate.net The data obtained from sorption calorimetry can also be used to calculate the slopes of phase boundaries using thermodynamic equations. rsc.orgresearchgate.net
The partial molar enthalpy of mixing of water, determined by sorption calorimetry, provides insights into the energetics of water interacting with the surfactant molecules at different hydration levels. researchgate.net At 60°C, the hydration of n-octyl α-D-glucoside is weakly endothermic, a finding that is consistent with molecular dynamics simulations. researchgate.netdiva-portal.org
Light Scattering Techniques for Micelle Size and Structure
Light scattering techniques are non-invasive methods used to determine the size, shape, and molecular weight of particles in solution, such as micelles.
Dynamic Light Scattering (DLS), also known as quasi-elastic light scattering (QELS), measures the fluctuations in scattered light intensity due to the Brownian motion of particles. From this, the diffusion coefficient can be determined, and the hydrodynamic radius of the micelles can be calculated using the Stokes-Einstein equation. researchgate.netresearchgate.net
Static Light Scattering (SLS) measures the time-averaged intensity of scattered light as a function of angle and concentration. unchainedlabs.com This information can be used to determine the weight-average molecular weight of the micelles, their radius of gyration, and the second virial coefficient, which provides insight into micelle-micelle interactions. researchgate.net
Studies on octyl glucoside micelles have reported a range of aggregation numbers and hydrodynamic radii, with values often depending on the specific technique used. nih.gov For instance, direct physical methods like DLS tend to indicate a larger micellar size compared to chromatographic methods. nih.gov Light scattering data has also been used to investigate the growth of micelles and their potential transition from spherical to rod-like structures at higher surfactant concentrations. researchgate.net
Table 3: Micellar Properties of Octyl Glucosides Determined by Light Scattering
| Surfactant | Technique | Hydrodynamic Radius (Å) | Aggregation Number | Reference |
| Octyl β-D-glucopyranoside | DLS | 23 ± 3 | 75 ± 10 | nih.gov |
| Octyl β-D-thioglucopyranoside | DLS | Not specified | 114 (in pure water) | researchgate.net |
Atomic Force Microscopy (AFM) for Membrane Solubilization Visualization
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can visualize surfaces at the nanoscale. In the context of Octyl α-D-glucopyranoside, real-time AFM has been employed to observe the process of lipid bilayer solubilization by the related compound, n-octyl β-D-glucopyranoside (OG). nih.gov
These studies provide a direct visual representation of how detergents interact with model cell membranes. nih.gov Time-lapse AFM experiments have shown that at concentrations below its critical micelle concentration (CMC), OG does not solubilize the entire bilayer but can disorganize the molecular packing of certain lipid domains. nih.gov However, at concentrations above the CMC, the detergent leads to the complete and immediate desorption of the lipid bilayer. nih.gov Interestingly, this can be followed by a redeposition and fusion process, leading to the recovery of a continuous bilayer. nih.gov
AFM has also been used to investigate the direct incorporation of transmembrane proteins into supported lipid bilayers, a process often facilitated by detergents. radiologykey.com While low CMC detergents are often preferred for this application, high CMC detergents like octyl glucoside can lead to almost complete solubilization of the supported lipid bilayer under certain conditions. radiologykey.com
Surface Force Apparatus for Interfacial Interactions
The Surface Force Apparatus (SFA) is a technique used to measure the forces between two surfaces as a function of their separation distance with angstrom-level precision. oxinst.com It provides direct information about interfacial phenomena such as van der Waals forces, electrostatic forces, and hydration repulsion. oxinst.com
SFA has been used to investigate the interfacial behavior of octyl glucosides at solid-liquid interfaces. researchgate.net Studies comparing pure n-octyl β-D-glucopyranoside with a technical mixture have revealed differences in the forces generated between hydrophobic surfaces coated with the surfactants. researchgate.netdiva-portal.org While the technical mixture generated a long-range electrostatic repulsive force, the pure compound did not, and an attractive force was observed at close separations. researchgate.net
The addition of a small amount of Octyl α-D-glucopyranoside to octyl β-glucoside did not significantly alter the short-range repulsive interaction between surfactant-coated surfaces. nih.gov These repulsive forces are attributed to the interactions between the glucose headgroups. nih.gov SFA measurements provide fundamental insights into how these surfactants modify surface properties and mediate interactions between surfaces, which is crucial for their role in various applications, including lubrication and stabilization of colloidal systems.
Pyrene (B120774) Fluorescence Measurements for Micellar Composition
Pyrene fluorescence spectroscopy is a powerful method used to investigate the formation and characteristics of micelles in surfactant solutions, including those of octyl α-D-glucopyranoside. The photophysics of the pyrene molecule are highly sensitive to the polarity of its microenvironment. This sensitivity is particularly useful in studying the self-assembly of amphiphilic molecules like octyl α-D-glucopyranoside into micelles.
The ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) in the pyrene fluorescence emission spectrum, denoted as the I₁/I₃ ratio, serves as a key indicator of the polarity of the environment surrounding the pyrene probe. A lower I₁/I₃ ratio signifies a more hydrophobic or less polar environment, which is characteristic of the core of a micelle. researchgate.net
In studies involving octyl α-D-glucopyranoside, pyrene is used as a hydrophobic probe that preferentially partitions into the nonpolar core of the micelles once they are formed. By monitoring the change in the I₁/I₃ ratio as a function of surfactant concentration, the critical micelle concentration (CMC) can be determined. The CMC is the concentration at which micelles begin to form, and it is identified by a distinct decrease in the I₁/I₃ ratio, indicating the transfer of pyrene from the polar aqueous phase to the nonpolar micellar interior.
Research has shown that for a technical mixture of octyl glucopyranosides, pyrene fluorescence measurements revealed that the average composition of the micelles changes with concentration, leading to a more hydrophobic micellar core. researchgate.net The polarity of surfactants can be determined using the I₁/I₃ ratio of pyrene fluorescence intensity. nih.gov In one study, the CMC of octyl-β-D-glucopyranoside was determined to be 22.86 mmol/L, with a smaller I₁/I₃ ratio indicating a weaker polarity of the micelle. researchgate.net
The following table illustrates typical data obtained from pyrene fluorescence measurements, showcasing the change in the I₁/I₃ ratio with increasing surfactant concentration.
| Surfactant Concentration (mM) | I₁/I₃ Ratio | Environment Polarity |
| Below CMC | High | Polar (Aqueous) |
| At and Above CMC | Low | Nonpolar (Micellar Core) |
This table is a generalized representation based on the principles of pyrene fluorescence in micellar systems.
Furthermore, fluorescence quenching experiments using pyrene can provide information on the aggregation number of the micelles, which is the average number of surfactant molecules in a single micelle. scirp.org
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of compounds in a mixture. researchgate.net It is particularly valuable for the analysis of non-volatile and thermally labile compounds like octyl α-D-glucopyranoside.
In the context of octyl α-D-glucopyranoside, HPLC is primarily used for:
Purity Assessment: Determining the purity of a sample by separating the main compound from any impurities, such as the corresponding β-anomer or residual octanol (B41247). anatrace.com
Quantitative Analysis: Accurately measuring the concentration of octyl α-D-glucopyranoside in a given sample. nih.gov
A common mode of HPLC used for this purpose is reversed-phase HPLC (RP-HPLC). nih.gov In RP-HPLC, the stationary phase is nonpolar (e.g., C8 or C18), and the mobile phase is a polar solvent mixture, often consisting of water and an organic modifier like methanol (B129727) or acetonitrile. libretexts.org Octyl α-D-glucopyranoside, being a polar molecule due to its glucose head group, will have a specific retention time under defined chromatographic conditions.
The detection of octyl α-D-glucopyranoside, which lacks a strong chromophore, can be achieved using a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD). nih.gov A study on the synthesis of octyl-β-D-glucopyranoside utilized a highly reproducible RP-HPLC method with a refractive index detector for quantitative analysis. nih.gov
The following table outlines a typical set of parameters for an HPLC method for the analysis of octyl α-D-glucopyranoside.
| Parameter | Specification |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) libretexts.org |
| Mobile Phase | Isocratic or gradient mixture of water and methanol/acetonitrile libretexts.org |
| Detector | Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) nih.gov |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
| Temperature | Ambient or controlled (e.g., 25-30 °C) |
This table provides a generalized example of HPLC conditions and is not from a specific cited study.
HPLC methods are developed and validated to ensure accuracy, precision, and reproducibility for their intended purpose. vscht.cz For instance, research has reported the use of HPLC to confirm the purity of octyl-α-D-glucopyranoside to be ≥ 99% (β+α) and to quantify the percentage of the α-anomer as > 98%. anatrace.com
Future Research Directions and Emerging Applications
Development of Novel Octyl alpha-D-glucopyranoside Derivatives with Enhanced Research Utility
The development of new derivatives of octyl α-D-glucopyranoside is a promising area of research aimed at expanding its applications. chemsynlab.com By modifying the structure of the parent molecule, researchers can create novel compounds with enhanced properties for specific research purposes.
One approach involves the acylation of the glucopyranoside ring to produce carbohydrate fatty acid esters. researchgate.net For example, the direct dimolar pentanoylation of octyl β-D-glucopyranoside has been shown to yield 3,6-di-O-pentanoate, which can be further converted into 2,4-di-O-acyl esters. researchgate.net These modifications can lead to derivatives with potentially useful biological activities, such as antimicrobial properties. researchgate.netgrowingscience.com In silico studies, such as the Prediction of Activity Spectra for Substances (PASS), suggest that these carbohydrate fatty acid esters could be effective against multidrug-resistant pathogens, particularly fungi. researchgate.net
Another strategy is the regioselective acylation of the glucopyranoside to create specific isomers with tailored functionalities. growingscience.com For instance, the 6-O-hexanoylation of octyl β-D-glucopyranoside has been achieved, and the resulting compound can be further acylated at the C-2, C-3, and C-4 positions. growingscience.com The nature of the counterion in the catalytic complex has been found to significantly influence the regioselectivity of acetylation, allowing for targeted synthesis of either primary or secondary hydroxyl group acetylated derivatives. acs.org
Furthermore, unique disaccharide derivatives have been isolated from natural sources, such as the glandular trichome exudate of Geranium carolinianum. These include compounds like n-octyl 4-O-isobutyryl-α-L-rhamnopyranosyl-(1->2)-6-O-isobutyryl-β-D-glucopyranoside. oregonstate.edu The discovery of such naturally occurring derivatives suggests a potential for chemotaxonomic applications and provides new templates for synthetic chemists. oregonstate.edu
Table 1: Examples of this compound Derivatives and Their Potential Utility
| Derivative Class | Example Compound | Potential Research Utility |
| Acylated Esters | Octyl 2,4-di-O-octanoyl-3,6-di-O-pentanoyl-β-D-glucopyranoside | Antimicrobial studies, particularly against fungal pathogens. researchgate.netgrowingscience.com |
| Regioselectively Acylated | Octyl 6˗O˗hexanoyl˗2,3,4˗tri˗O˗pentanoyl˗β˗D˗glucopyranoside | Probing protein-detergent interactions with defined isomeric structures. growingscience.com |
| Natural Product Analogs | n-octyl 4-O-isobutyryl-α-L-rhamnopyranosyl-(1->2)-6-O-isobutyryl-β-D-glucopyranoside | Chemotaxonomy and inspiration for novel synthetic derivatives. oregonstate.edu |
Exploration of this compound in Advanced Biomaterial Design
The amphiphilic nature of octyl α-D-glucopyranoside makes it a candidate for the design of advanced biomaterials. Its ability to self-assemble into nanostructures in aqueous environments is a key property being explored for various biomedical applications. chemsynlab.com
Research is underway to investigate the use of octyl α-D-glucopyranoside and its derivatives in the formation of hybrid membranes. These systems, often composed of lipids like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), cholesterol, and the glucoside, could have potential as nanovesicles for drug delivery. researchgate.net Understanding the biophysical properties and driving forces behind the formation of these hybrid systems is crucial for their development. researchgate.net
Furthermore, the surfactant properties of octyl α-D-glucopyranoside are being considered for applications beyond protein solubilization. For instance, it has been proposed as a conditioning agent to prevent microbial colonization on contact lenses. wikipedia.org Its ability to reduce the hydrophobicity of surfaces could inhibit the adhesion of bacteria such as Staphylococcus epidermidis and Pseudomonas aeruginosa. wikipedia.org The biodegradability of octyl-D-glucopyranoside-based surfactants further enhances their appeal for environmental and biomedical applications. researchgate.net
Deeper Mechanistic Understanding of Interactions with Complex Biological Systems
A more profound understanding of how octyl α-D-glucopyranoside interacts with complex biological systems at a molecular level is a key area of future research. This includes its interactions with proteins, lipids, and nucleic acids.
Computational methods like Density Functional Theory (DFT) are being employed to study the conformations of n-alkyl-α/β-D-glucopyranoside surfactants. researchgate.net These studies help in elucidating how the anomeric configuration (α vs. β) and other structural features influence their behavior. For example, DFT optimization has shown that octyl glucoside derivatives exist in a 4C1 conformation. unimas.my Such insights are critical for building predictive models of their interactions.
Molecular docking studies are also being used to investigate the binding affinity of octyl glucoside esters with various proteins. unimas.my These studies have shown that the incorporation of ester groups can modulate the binding affinity, either increasing or decreasing it depending on the target protein. unimas.my For instance, some esters showed increased binding affinity with SARS-CoV-2 main protease and urate oxidase, while showing decreased affinity with glucoamylase compared to the non-esterified parent compound. unimas.my
In the context of enzyme mechanisms, octyl β-D-glucopyranoside has been used as a tool to probe the active sites of enzymes like MshB, a deacetylase involved in mycothiol (B1677580) biosynthesis. nih.gov Crystal structures of MshB in complex with the glucoside have provided insights into the positioning of key catalytic residues. nih.gov
Integration with AI and Machine Learning for Predictive Modeling in Chemical Biology
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study and application of molecules like octyl α-D-glucopyranoside. These computational tools can accelerate the discovery of novel derivatives and predict their properties, saving significant time and resources.
In the field of synthetic biology, AI and ML are being used to engineer enzymes with novel functions. cas.org This could lead to the development of biocatalysts for the synthesis of new octyl α-D-glucopyranoside derivatives with tailored properties. Machine learning models can predict how modifications to an enzyme's structure will affect its activity and substrate specificity. cas.org
Furthermore, reinforcement learning methodologies are being developed for inverse molecule design. acs.org This approach allows researchers to specify desired properties and then use AI to infer the molecular structures that would exhibit those properties. acs.org This powerful technique could be applied to design novel surfactants based on the octyl α-D-glucopyranoside scaffold for specific applications. The use of generative AI, predictive modeling, and reinforcement learning presents a robust framework for creating tailored molecules. acs.org
Q & A
Q. What are the standard methods for synthesizing and purifying octyl alpha-D-glucopyranoside?
this compound is synthesized via direct acylation of glucose with octanol. A streamlined method eliminates crystallization steps and employs Dowex 1 resin for purification, achieving high purity (>98%) suitable for biochemical applications. This method is critical for ensuring minimal contamination in membrane protein studies .
Q. How can researchers quantify this compound in mixed carbohydrate samples?
The phenol-sulfuric acid colorimetric assay is a reliable method. When treated with phenol and concentrated sulfuric acid, reducing sugars (including derivatives like octyl glucopyranoside) form stable orange-yellow chromogens measurable at 490 nm. This assay is sensitive to submicrogram levels and compatible with chromatography for polysaccharide analysis .
Q. What safety protocols are essential when handling this compound?
The compound is classified as a skin, eye, and respiratory irritant (GHS07). Key precautions include:
- Using PPE (gloves, goggles) to avoid direct contact.
- Working in a fume hood to prevent inhalation.
- Storing in airtight containers away from oxidizers. Emergency measures include rinsing exposed skin/eyes with water for 15 minutes and seeking medical attention .
Advanced Research Questions
Q. How does this compound compare to other detergents in membrane protein solubilization?
Octyl glucoside forms small micelles (8 kDa), making it ideal for solubilizing proteins while preserving activity. However, lauryl maltoside (50 kDa micelles) outperforms it in activating cytochrome c oxidase, yielding 2–10× higher enzymatic activity due to improved monomer stabilization. This highlights the need to optimize detergent choice based on protein size and aggregation state .
Q. What experimental strategies resolve contradictions in detergent efficacy data for octyl glucopyranoside derivatives?
Structural modifications (e.g., hexanoylation) alter detergent properties. For example, hexanoylated octyl glucosides show enhanced binding affinity to COVID-19 proteases in molecular docking studies. Researchers should:
Q. How can researchers mitigate interference from octyl glucopyranoside in colorimetric assays?
The compound’s alkyl chain may interfere with Folin-Ciocalteu or Bradford assays. To address this:
- Use a detergent-compatible assay (e.g., BCA protein assay).
- Dialyze samples to remove excess detergent before analysis.
- Include detergent-only controls to baseline absorbance measurements .
Methodological Tables
Table 1. Comparison of Detergent Properties in Membrane Protein Studies
Table 2. Key Analytical Methods for Octyl Glucopyranoside Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
